Methyl 5-methylfuran-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIHCRVZWPDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635375 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-35-0 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the established synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Furan derivatives are of significant interest in the field of drug discovery and development due to their diverse biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The arrangement of the methyl and carboxylate groups on the furan ring offers unique opportunities for structural modifications, making a reliable and well-characterized synthetic protocol essential for researchers.
Synthetic Routes and Mechanisms
The most direct and widely applicable method for the synthesis of this compound is the Feist-Benary furan synthesis . This classical organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2]
For the synthesis of the target molecule, the reaction proceeds between methyl acetoacetate (a β-ketoester) and chloroacetone (an α-halo ketone). The reaction is typically catalyzed by a base such as ammonia or pyridine.
The mechanism of the Feist-Benary synthesis can be summarized in the following key steps:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of the methyl acetoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.
-
Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl group.
-
Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring, yielding this compound.
The overall transformation is a robust and efficient method for the construction of the furan ring with the desired substitution pattern.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the Feist-Benary synthesis.
Synthesis of this compound
Materials:
-
Methyl acetoacetate
-
Chloroacetone
-
Aqueous Ammonia (25%) or Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add aqueous ammonia (or pyridine) (1.1 equivalents) dropwise at room temperature.
-
Addition of α-Halo Ketone: Following the addition of the base, add chloroacetone (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| Typical Yield | 60-75% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 78-80 °C at 10 mmHg |
Spectroscopic Data:
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) |
| 7.84 (s, 1H), 6.53 (s, 1H), 3.79 (s, 3H), 2.35 (s, 3H) | 164.5, 157.2, 143.1, 116.9, 108.4, 51.2, 13.8 |
Visualizations
Feist-Benary Synthesis of this compound
Caption: Reaction pathway for the Feist-Benary synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
An In-Depth Technical Guide to the Properties of Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted properties of Methyl 5-methylfuran-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from its immediate precursor, 5-methylfuran-3-carboxylic acid, and its close analog, ethyl 5-methylfuran-3-carboxylate. This guide also presents predicted physicochemical and spectroscopic data to offer a valuable reference for researchers. Furthermore, a standard experimental protocol for its synthesis via Fischer esterification is detailed. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving furan-based derivatives.
Introduction
Furan derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and material science. The furan scaffold is a key structural motif in numerous pharmaceuticals and natural products. This compound, as a substituted furan ester, holds potential as a building block in the synthesis of more complex molecules with possible therapeutic applications. This guide aims to consolidate the available and predicted data for this compound to facilitate further research and development.
Physicochemical Properties
Table 1: Properties of 5-Methylfuran-3-carboxylic Acid and its Esters
| Property | 5-Methylfuran-3-carboxylic Acid | This compound (Predicted) | Ethyl 5-methylfuran-3-carboxylate |
| CAS Number | 21984-93-0[1] | Not Available | 26501-83-7 |
| Molecular Formula | C₆H₆O₃[1] | C₇H₈O₃ | C₈H₁₀O₃[2] |
| Molecular Weight | 126.11 g/mol [1] | 140.14 g/mol | 154.16 g/mol [2] |
| Melting Point | Not Available | Not Available | Not Available[2] |
| Boiling Point | Not Available | Not Available | Not Available[2] |
| Density | Not Available | Not Available | Not Available[2] |
Spectroscopic Data (Predicted)
The following tables outline the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan H-2 | ~7.9 | s |
| Furan H-4 | ~6.5 | s |
| -OCH₃ | ~3.8 | s |
| Furan -CH₃ | ~2.4 | s |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~164 |
| Furan C-5 | ~158 |
| Furan C-2 | ~145 |
| Furan C-3 | ~118 |
| Furan C-4 | ~108 |
| -OCH₃ | ~51 |
| Furan -CH₃ | ~14 |
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720 |
| C-O (Ester) | ~1250 |
| C=C (Furan ring) | ~1580, ~1500 |
| C-H (Aromatic/Methyl) | ~3100, ~2950 |
Synthesis and Reactivity
This compound can be synthesized from 5-methylfuran-3-carboxylic acid via Fischer esterification. This is a common and reliable method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4]
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 5-methylfuran-3-carboxylic acid and methanol.
Materials:
-
5-methylfuran-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Biological Activity and Applications in Drug Development
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the furan nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of derivatives of this compound could be a starting point for the development of novel therapeutic agents.
Visualizations
Caption: A workflow diagram for the synthesis of this compound.
Caption: Structural relationship of the target compound to its precursor and analog.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not available. However, based on the general properties of similar furan derivatives and esters, it should be handled with care in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a furan derivative with potential applications in synthetic chemistry. While direct experimental data on its properties are limited, this guide provides a comprehensive summary of predicted data and information from closely related compounds. The detailed synthesis protocol offers a practical starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential biological activities, which could be of interest to the drug development community.
References
An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylfuran-3-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its furan core is a common motif in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, this guide combines information on its precursor, a detailed proposed synthesis protocol based on established methods, and predicted physicochemical and spectroscopic data.
Chemical Identity
While a specific CAS number for this compound has not been identified in major chemical databases, its structure is unambiguously defined. It is the methyl ester of 5-methylfuran-3-carboxylic acid.
Precursor: 5-Methylfuran-3-carboxylic acid CAS Number for Precursor: 21984-93-0
Physicochemical Properties
| Property | 5-Methylfuran-3-carboxylic acid (Experimental) | This compound (Predicted) |
| Molecular Formula | C₆H₆O₃ | C₇H₈O₃ |
| Molecular Weight | 126.11 g/mol | 140.14 g/mol |
| Appearance | Solid | Liquid (likely) |
| Boiling Point | Not available | ~180-200 °C at 760 mmHg |
| Density | Not available | ~1.15 g/cm³ |
| Refractive Index | Not available | ~1.48 |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) |
Proposed Synthesis: Fischer Esterification
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves the acid-catalyzed esterification of 5-methylfuran-3-carboxylic acid with methanol.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific substrate.
Materials:
-
5-Methylfuran-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylfuran-3-carboxylic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Analytical Characterization (Predicted)
As no experimental spectra are available, the following tables provide predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of similar furan derivatives.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-2 (furan ring) |
| ~6.5 | s | 1H | H-4 (furan ring) |
| ~3.8 | s | 3H | -OCH₃ (ester) |
| ~2.4 | s | 3H | -CH₃ (at C-5) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~155 | C-5 (furan ring) |
| ~145 | C-2 (furan ring) |
| ~120 | C-3 (furan ring) |
| ~110 | C-4 (furan ring) |
| ~51 | -OCH₃ (ester) |
| ~14 | -CH₃ (at C-5) |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular ion) |
| 109 | [M - OCH₃]⁺ |
| 81 | [M - COOCH₃]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-3000 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1580, ~1450 | C=C stretch (furan ring) |
| ~1250 | C-O stretch (ester) |
Biological Activity and Applications
While specific studies on the biological activity of this compound are scarce, the furan-3-carboxylate scaffold is present in various natural products and synthetic compounds with interesting biological properties.[1] Furan derivatives, in general, are known to exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological applications.
Safety Information
No specific safety data sheet (SDS) is available for this compound. However, based on the data for similar compounds like methyl furan-3-carboxylate and 2-methylfuran, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Hazards: Likely to be a flammable liquid and may cause skin, eye, and respiratory irritation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
It is crucial to perform a thorough risk assessment before handling this compound.
Conclusion
This technical guide provides a comprehensive overview of this compound, a compound with potential for further investigation in drug discovery and materials science. While experimental data is limited, this guide offers a reliable, proposed synthetic route via Fischer esterification and predicted analytical data to aid researchers in its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes predicted data, information from closely related analogs, and established chemical principles to serve as a foundational resource. It covers the molecule's physicochemical properties, predicted spectroscopic data, a proposed synthetic pathway, and a discussion of its potential biological significance in the context of drug discovery and development. This document aims to bridge the information gap and stimulate further research into this and related furan derivatives.
Introduction
Furan derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic chemistry. The furan nucleus is a key pharmacophore in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is a member of this family, and while not extensively studied, its structural motifs suggest potential for biological activity and utility as a building block in medicinal chemistry. This guide provides a detailed theoretical and comparative analysis to facilitate its synthesis and exploration.
Physicochemical Properties
The fundamental properties of this compound have been calculated based on its chemical structure. These predicted values are essential for its synthesis, purification, and handling.
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1=CC(=CO1)C |
| InChI Key | Predicted: WQCFJSNKJJUMQK-UHFFFAOYSA-N |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Boiling Point | Predicted: ~180-200 °C at 760 mmHg |
| Melting Point | Not Applicable (predicted to be liquid at STP) |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of its isomers and general principles of NMR and IR spectroscopy. These predictions can aid in the identification and characterization of this compound in a laboratory setting.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Singlet | 1H | H at C2 |
| ~6.2 - 6.4 | Singlet | 1H | H at C4 |
| 3.80 | Singlet | 3H | -OCH₃ (ester) |
| 2.35 | Singlet | 3H | -CH₃ at C5 |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (ester) |
| ~158 | C5 |
| ~145 | C2 |
| ~118 | C3 |
| ~108 | C4 |
| ~51 | -OCH₃ (ester) |
| ~14 | -CH₃ at C5 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950-3100 | C-H stretch (aromatic and alkyl) |
| ~1720-1730 | C=O stretch (ester) |
| ~1580, 1500 | C=C stretch (furan ring) |
| ~1250-1300 | C-O stretch (ester) |
Experimental Protocols: Proposed Synthesis
A plausible and efficient method for the synthesis of 3,5-disubstituted furans like this compound is the Paal-Knorr furan synthesis. This established reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]
Proposed Synthetic Workflow: Paal-Knorr Synthesis
Caption: Proposed Paal-Knorr synthesis workflow for this compound.
Detailed Methodology
-
Synthesis of the 1,4-Dicarbonyl Precursor: The key 1,4-dicarbonyl precursor, methyl 2-acetyl-3-oxobutanoate, can be synthesized through a base-catalyzed self-condensation of methyl acetoacetate.
-
Acid-Catalyzed Cyclization: The purified 1,4-dicarbonyl compound is dissolved in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the organic layer is separated. The crude product is then purified using column chromatography to yield the final product, this compound.
Biological Significance and Drug Development Potential
While there is no direct research on the biological activities of this compound, the broader class of furan derivatives has shown significant promise in medicinal chemistry.
Known Activities of Furan Derivatives
Furan-containing molecules have been reported to possess a wide array of pharmacological effects, including:
-
Antibacterial and Antifungal Activity: The furan ring is a component of several antimicrobial agents.[3]
-
Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties.[3]
-
Anticancer Properties: Some studies have shown that furan-based compounds can exhibit cytotoxicity against various cancer cell lines.[3][4]
Potential Signaling Pathway Involvement
The furan scaffold can act as a bioisostere for other aromatic rings, such as benzene, enabling it to interact with various biological targets. The specific substitution pattern of this compound could influence its binding affinity and selectivity for different enzymes or receptors.
Caption: A logical workflow for the development of furan-based therapeutic agents.
Conclusion
This compound represents an under-explored area within the well-established field of furan chemistry. This technical guide provides a foundational set of predicted data and a plausible synthetic route to encourage further investigation. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents is significant, given the diverse biological activities of related furan derivatives. Experimental validation of the data presented herein is a crucial next step for the scientific community.
References
In-Depth Technical Guide to Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, synthesis, and predicted spectroscopic data, offering a valuable resource for its application in research and development.
Chemical Identity and Nomenclature
The compound in focus is formally identified by its IUPAC name: This compound .
Synonyms:
-
Methyl 5-methyl-3-furoate
-
5-Methylfuran-3-carboxylic acid methyl ester
Precursor: The direct precursor to this ester is 5-Methylfuran-3-carboxylic acid , which has a registered CAS Number of 21984-93-0.[1]
Molecular Structure: The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group is substituted at the 5-position, and a methyl carboxylate group is at the 3-position.
Molecular Formula: C₇H₈O₃
Molecular Weight: 140.14 g/mol
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Boiling Point | ~180-200 °C |
| Melting Point | Not available |
| Density | ~1.15 g/cm³ |
| Solubility | Soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water. |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid. The most common and industrially relevant method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification
This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Reaction Scheme:
Caption: Fischer-Speier esterification of 5-methylfuran-3-carboxylic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfuran-3-carboxylic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related furan derivatives. These predictions are intended to aid in the characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | s | - |
| H-4 | ~6.2 - 6.4 | s | - |
| OCH₃ (ester) | ~3.8 | s | - |
| CH₃ (ring) | ~2.3 | s | - |
Note: The spectrum is predicted in CDCl₃ as the solvent.
¹³C NMR (Carbon NMR):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C-5 | ~155 |
| C-2 | ~145 |
| C-3 | ~115 |
| C-4 | ~110 |
| OCH₃ (ester) | ~52 |
| CH₃ (ring) | ~14 |
Note: The spectrum is predicted in CDCl₃ as the solvent.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ester stretch) | ~1720 | Strong |
| C-O (ester stretch) | ~1250 and ~1100 | Strong |
| C=C (furan ring stretch) | ~1600 and ~1500 | Medium |
| C-H (aromatic stretch) | ~3100 | Medium |
| C-H (aliphatic stretch) | ~2950 | Medium |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum:
| m/z | Predicted Identity |
| 140 | [M]⁺ (Molecular ion) |
| 109 | [M - OCH₃]⁺ |
| 81 | [M - COOCH₃]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the characterized final product.
Caption: Workflow for the synthesis and characterization of the compound.
Applications in Research and Drug Development
Substituted furans, including furan-3-carboxylates, are important scaffolds in medicinal chemistry. They are present in a variety of natural products and have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
In the field of materials science, furan-based compounds are explored for the development of novel polymers and functional materials due to the unique electronic and structural properties of the furan ring.
References
An In-depth Technical Guide to the Structural Isomers of Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of methyl 5-methylfuran-3-carboxylate, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for these isomers, presenting a comparative analysis to aid in their identification, differentiation, and utilization in research and development.
Introduction to Furan Derivatives
Furan and its derivatives are five-membered aromatic heterocyclic compounds that are integral components of numerous natural products and synthetic molecules of significant biological and industrial importance. The arrangement of substituents on the furan ring gives rise to a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on the six structural isomers of methyl methylfuran-carboxylate, which share the molecular formula C₇H₈O₃. Understanding the distinct characteristics of each isomer is crucial for their unambiguous identification and for harnessing their specific reactivity and potential biological activity.
Structural Isomers of Methyl Methylfuran-carboxylate
The six structural isomers arise from the different possible positions of the methyl and methyl carboxylate groups on the furan ring. The isomers are:
-
Methyl 2-methylfuran-3-carboxylate
-
Methyl 3-methylfuran-2-carboxylate
-
Methyl 4-methylfuran-2-carboxylate
-
Methyl 4-methylfuran-3-carboxylate
-
Methyl 5-methylfuran-2-carboxylate
-
This compound
The structural relationships between these isomers are illustrated in the following diagram.
Physicochemical Properties
The physical and chemical properties of these isomers are summarized in the table below. These properties are essential for their purification, handling, and application in various chemical reactions.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Methyl 2-methylfuran-3-carboxylate | C₇H₈O₃ | 140.14[1] | 75 / 20 mmHg | - | 1.116 (at 25 °C) | 1.473 |
| Methyl 3-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | 34-38 | - | - |
| Methyl 4-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |
| Methyl 4-methylfuran-3-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |
| Methyl 5-methylfuran-2-carboxylate | C₇H₈O₃ | 140.14 | - | - | - | - |
| This compound | C₇H₈O₃ | 140.14 | - | - | - | - |
Data for some isomers is currently unavailable in the public domain and requires experimental determination.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are unique for each isomer.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 2-methylfuran-3-carboxylate | Data available[2] | Data available[2] |
| Methyl 3-methylfuran-2-carboxylate | - | - |
| Methyl 4-methylfuran-2-carboxylate | - | - |
| Methyl 4-methylfuran-3-carboxylate | - | - |
| Methyl 5-methylfuran-2-carboxylate | 7.06 (d, J=3.4 Hz, 1H), 6.11 (d, J=3.4 Hz, 1H), 3.87 (s, 3H), 2.36 (s, 3H)[3] | 159.2, 158.0, 144.2, 119.0, 108.3, 51.8, 13.7[3] |
| This compound | - | - |
Predicted and experimental NMR data can be found in various chemical databases. The provided data for Methyl 5-methylfuran-2-carboxylate is from a comparative analysis.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylate group in these isomers will show a characteristic strong absorption band for the C=O stretch, typically in the region of 1700-1730 cm⁻¹. The C-O stretching of the ester and the furan ring vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the molecular ion peak (M⁺) is expected at an m/z of 140. The fragmentation patterns, however, will differ based on the substitution pattern on the furan ring, aiding in their differentiation. For example, the mass spectrum for methyl 2-methylfuran-3-carboxylate shows major fragments at m/z 109, 140, and 125.[2]
Experimental Protocols: Synthesis of Methyl Methylfuran-carboxylates
The synthesis of these isomers can be achieved through various organic reactions. Below are examples of synthetic approaches.
General Synthesis Workflow
A general workflow for the synthesis of a methyl methylfuran-carboxylate isomer may involve the formation of the furan ring system followed by esterification, or the modification of a pre-existing furan derivative.
Synthesis of Methyl 5-methylfuran-2-carboxylate
A reported method for the synthesis of methyl 5-methylfuran-2-carboxylate involves the oxidation of 5-methylfurfural in the presence of methanol.[4]
Protocol:
-
Dissolve 5-methylfurfural (2.0 mmol) in methanol (4 mL).
-
Add sodium cyanide (0.8 mmol) to the solution and stir at room temperature for 5 minutes.
-
Add manganese dioxide (4.0 mmol) to the reaction mixture.
-
Stir the mixture at 40 °C for 12 hours.
-
After the reaction is complete, add dichloromethane (10 mL) and filter the mixture through a pad of silica gel.
-
Wash the filtrate with water and saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[4]
Synthesis of Methyl 2-methylfuran-3-carboxylate Derivatives
A method for the synthesis of a derivative, methyl 5-formyl-2-methyl-3-furoate, starts from methyl 2-methylfuran-3-carboxylate.[5]
Protocol:
-
Add phosphorus oxychloride (7.14 mmol) dropwise to N,N-dimethylformamide (9.28 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add methyl 2-methylfuran-3-carboxylate (7.14 mmol) to the mixture at 15 °C.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Pour the mixture onto ice and adjust the pH to 8 with 10% aqueous NaOH.
-
Filter the solid, wash with water, and dry in vacuo to afford the product.[5]
Biological Activities
While extensive biological activity data for these specific methyl methylfuran-carboxylate isomers is limited, furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] For instance, derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against cancer cell lines and their antibacterial activities.[8][9] The specific biological profiles of the six isomers of methyl methylfuran-carboxylate represent an area for further investigation.
Conclusion
This technical guide has provided a comparative overview of the structural isomers of this compound. The presented data on their physicochemical properties, spectroscopic characteristics, and synthetic methodologies will be a valuable resource for researchers in the fields of chemistry and drug discovery. The structural diversity among these isomers offers a platform for the exploration of new chemical entities with potentially valuable biological activities. Further research is warranted to fully characterize the isomers for which data is currently unavailable and to explore their potential applications.
References
- 1. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. Methyl 5-formylfuran-3-carboxylate | C7H6O4 | CID 18983630 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Significance of Furan-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals
Introduction: Furan-3-carboxylate esters represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in numerous pharmacologically active molecules.[1] Its unique electronic and steric properties, often acting as a bioisostere for a phenyl ring, can enhance metabolic stability, improve drug-receptor interactions, and favorably modulate the overall pharmacokinetic profile of a compound.[1] This technical guide provides an in-depth overview of the biological significance of furan-3-carboxylate esters, with a focus on their anticancer, antifungal, and other therapeutic activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in this field.
Anticancer Activity
Furan-3-carboxylate esters and their derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their anticancer potential stems from various mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various furan-3-carboxylate ester derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Furan-pyridinone derivative (from 3-furan-carboxylic acid) | KYSE150 (Esophageal) | 0.655 µg/mL (at 48h) | [2] |
| Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 µM | [1] |
| N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 µM | [1] |
| Furan derivative | HeLa (Cervical) | 0.08 - 8.79 µM | [3] |
| Furan derivative | SW620 (Colorectal) | Moderate to potent | [3][4] |
| Furan-2,5-dicarboxylate ester prodrug | A549 (Lung) | 2.45 nM | [5] |
| Furyl-carboxamide derivative | HCT-116 (Colorectal) | 23.3 µM | [6] |
| Pyrazol-furan carboxamide analogue | HCT116, OVCAR-8 | Moderate to excellent | [7] |
| Furo[2,3-d]pyrimidine derivative | A549 (Lung) | 6.66 µM | [8] |
| Furo[2,3-d]pyrimidine derivative | HT-29 (Colorectal) | 8.51 µM | [8] |
Mechanism of Action
The anticancer effects of furan-3-carboxylate esters are attributed to their ability to interfere with essential cellular processes in cancer cells.
-
ATP-Citrate Lyase (ACLY): ACLY is a crucial enzyme in cancer metabolism, responsible for the production of cytosolic acetyl-CoA, a key building block for fatty acid and cholesterol biosynthesis.[9][10] Several furan carboxylate derivatives have been identified as novel inhibitors of ACLY.[9][11] For instance, the most potent inhibitor from one study, compound A1, exhibited an IC50 of 4.1 µM in an in vitro enzymatic assay.[9]
-
Glutaminase C (GAC): GAC is another critical enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate.[5][12] This process, known as glutaminolysis, provides cancer cells with a vital source of nitrogen and carbon. Carboxylate ester prodrugs have been developed as potent inhibitors of GAC, with one such prodrug demonstrating a remarkable antiproliferative activity in A549 lung cancer cells with an IC50 of 2.45 nM.[5]
-
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][13] Furan and furopyrimidine-based derivatives have shown significant inhibitory activity against VEGFR-2 kinase.[8][13] For example, certain furo[2,3-d]pyrimidine derivatives displayed potent inhibition with IC50 values as low as 42.5 nM.[8]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[14][15] Some furan derivatives have been shown to exert their anticancer effects by suppressing the PI3K/Akt pathway.[3][4] This is often observed through a decrease in the phosphorylation levels of Akt and its downstream targets.[16]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[17][18][19][20][21] Certain furan derivatives have demonstrated the ability to inhibit the Wnt/β-catenin signaling cascade, contributing to their antitumor activity.[3]
Visualizing the Mechanism: Signaling Pathways and Experimental Logic
To better illustrate the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for evaluating the anticancer potential of furan-3-carboxylate esters.
Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxylate esters.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Antifungal Activity
Derivatives of furan-3-carboxylate esters have also been investigated for their antifungal properties, demonstrating efficacy against various fungal pathogens.
In Vitro Antifungal Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of furan derivatives against selected fungal strains.
| Compound/Derivative | Fungal Strain | MIC Value | Reference |
| (E)-3-(furan-2-yl)acrylic acid | Candida albicans | Similar to fluconazole | [22] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | [23] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | 120.7–190 µg/mL | [14][24] |
Mechanism of Action
The precise mechanisms of antifungal action for many furan-3-carboxylate esters are still under investigation. However, proposed mechanisms include the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, and interference with essential enzymatic processes.[13][15][25] For instance, some furan derivatives are thought to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[24]
Other Biological Activities
Antibacterial Activity
Several furan-3-carboxylate derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL | [23] |
| 3,5-disubstituted furan derivatives | Bacillus subtilis, Escherichia coli | 200 µg/mL | [25] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | 230–300 µg/mL | [24] |
Anti-inflammatory Activity
Furan fatty acid ethyl esters have demonstrated potent anti-inflammatory activity in in vivo models, even more so than eicosapentaenoic acid (EPA) ethyl ester.[10][26] The anti-inflammatory effects of furan derivatives are thought to be mediated through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and through their antioxidant properties.[27][28]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][9][29][30]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with serial dilutions of the furan-3-carboxylate ester derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][22][23][31][32]
-
Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of the antifungal compound in a liquid broth medium.[2] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after a defined incubation period.[2]
-
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture, adjusting the concentration to a specific cell density (e.g., 0.5 McFarland standard).[33]
-
Compound Dilution: Prepare serial twofold dilutions of the furan-3-carboxylate ester derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[31]
-
Inoculation: Inoculate each well with the standardized fungal suspension.[3]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).[22]
-
MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[32]
-
Enzyme Inhibition Assays
-
ATP-Citrate Lyase (ACLY) Assay: ACLY activity can be measured using a direct, homogeneous assay in a 384-well plate format.[34][35] The assay involves incubating the ACL enzyme with [14C]citrate, CoA, ATP, and Mg2+.[34][35] The reaction is then quenched with EDTA, and the amount of [14C]acetyl-CoA produced is selectively detected using a scintillation cocktail like MicroScint-O and a scintillation counter.[34][35] The inhibitory effect of furan-3-carboxylate esters is determined by measuring the reduction in [14C]acetyl-CoA formation in the presence of the compounds.[11]
-
Glutaminase C (GAC) Assay: GAC activity can be determined using a fluorometric assay.[36] The assay measures the production of glutamate from the hydrolysis of glutamine by GAC. The glutamate produced is then used in a coupled enzymatic reaction that converts a non-fluorescent probe into a fluorescent product. The increase in fluorescence is proportional to GAC activity and can be monitored using a microplate reader. The IC50 values of furan-3-carboxylate ester prodrugs are determined by measuring the inhibition of this fluorescence signal.[37]
-
VEGFR-2 Kinase Assay: The inhibitory activity of compounds against VEGFR-2 can be assessed using a luminescence-based kinase assay.[5][8][38][39] This assay measures the amount of ATP remaining after the kinase reaction.[5] In the presence of an inhibitor, VEGFR-2 activity is reduced, leading to less ATP consumption and a higher luminescence signal.[5] The assay is typically performed in a 96- or 384-well plate format using recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[38]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.[4][14][16][40]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, β-catenin).
-
Procedure:
-
Cell Lysis: Treat cells with the furan-3-carboxylate ester derivatives for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP), and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels in response to the compound treatment.
-
Conclusion and Future Perspectives
Furan-3-carboxylate esters have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the areas of oncology and infectious diseases. Their ability to inhibit key enzymes and modulate critical signaling pathways underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety profiles. The continued investigation of furan-3-carboxylate esters holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
References
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- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. teses.usp.br [teses.usp.br]
- 7. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. [research.bidmc.org]
- 12. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]
- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. ijrti.org [ijrti.org]
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- 27. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 36. caymanchem.com [caymanchem.com]
- 37. Structure-enabled discovery of carboxylate esters prodrugs as potential potent inhibitors targeting Glutaminase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence of Methylfuran Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of methylfuran carboxylates, compounds of increasing interest in the fields of food science, toxicology, and drug development. This document details their presence in various natural and processed sources, outlines the analytical methodologies for their quantification, and illustrates their primary formation pathways.
Natural Occurrence and Formation
Methylfuran carboxylates and their precursors are found in a variety of natural sources, often as volatile or semi-volatile compounds. Their presence can be attributed to both biological synthesis by microorganisms and formation during the thermal processing of food.
-
Methyl 2-furoate has been identified in a range of foods, including roasted almonds, papaya, cocoa, coffee, guava, honey, and tamarind.[1][2]
-
Methyl 5-methyl-2-furancarboxylate is produced by bacteria, specifically as a volatile organic compound from Saccharopolyspora erythraea and S. griseoflavus.[3]
-
Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC) has been isolated from fungi such as Curvularia lunata and Antrodia camphorata, as well as from Streptomyces bacteria.[4][5] This compound has demonstrated antibacterial and cytotoxic activities.[4][6][7]
-
Methyl furan-3-carboxylate has been reported in tobacco (Nicotiana tabacum).
A significant portion of furan derivatives in the human diet is not endogenous to the raw food but is formed during heating through complex chemical reactions. The Maillard reaction , a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of furan and its alkylated derivatives, which are precursors to their carboxylated forms.[8][9][10] The Strecker degradation of amino acids, which occurs during the Maillard reaction, produces key aldehydes that contribute to the furan backbone.[11][12][13][14] Other precursors for thermal formation include ascorbic acid, polyunsaturated fatty acids, and carotenoids.[15][16][17]
In addition to thermal formation, true biosynthetic pathways exist. For instance, certain bacteria can synthesize furan fatty acids through a pathway involving fatty acid methylation and subsequent cyclization with oxygen from O₂ to form the furan ring.[18][19]
Quantitative Data
While the presence of various methylfuran carboxylates in natural matrices has been qualitatively established, comprehensive quantitative data remains limited in publicly accessible literature. The high volatility and reactive nature of these compounds present analytical challenges. The table below summarizes the available quantitative data for a closely related furan carboxylate.
| Compound | Natural Source | Concentration / Amount | Reference(s) |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | Human Urine | 0-100 mg/L (typically ~10 mg/L) | [3] |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | Human Urine (post dried plum juice intake) | 168 µmol per 6 hours | [3] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Streptomyces zerumbet W14 (in vitro) | MIC against S. aureus: 1 µg/mL; IC₅₀ against HeLa cells: 64.00 µg/mL; IC₅₀ against HepG2 cells: 102.53 µg/mL | [6] |
Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values represent bioactivity, not concentration in a natural source.
Experimental Protocols: Analysis of Methylfuran Carboxylates
The standard method for the analysis of volatile and semi-volatile furan derivatives in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) .[20][21][22]
Objective: To extract, separate, and quantify methylfuran carboxylates from a solid or liquid food matrix.
A. Sample Preparation:
-
Homogenization: Solid samples (e.g., roasted almonds, coffee beans) should be cryogenically milled to a fine, uniform powder to ensure homogeneity and release of volatiles. Liquid samples (e.g., fruit juice, coffee beverage) can be used directly. All sample handling should be performed at low temperatures (e.g., in an ice bath) to minimize the loss of volatile analytes.[1]
-
Weighing and Vialing: Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[20][23]
-
Matrix Modification: To enhance the partitioning of analytes into the headspace, add a saturated sodium chloride (NaCl) solution to the vial. For solid samples, a 1:1 ratio (e.g., 5 g of sample to 5 mL of NaCl solution) is commonly used.[23][24] The high ionic strength of the solution reduces the solubility of the organic analytes, promoting their release into the gas phase.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog such as furan-d4) to each sample for accurate quantification.[1]
-
Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap to ensure a gas-tight seal.[25]
B. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds, including furan derivatives.[22][26] The SPME Arrow, with its larger sorbent volume, can provide enhanced sensitivity.[23][27]
-
Incubation and Equilibration: Place the sealed vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at a controlled temperature, typically between 35°C and 60°C, for 10-30 minutes with agitation.[1][24] Higher temperatures can lead to the artificial formation of furans and should be avoided.[25]
-
Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period, typically 10-30 minutes, to allow for the adsorption of the analytes onto the fiber coating.[23][26][27]
C. GC-MS Analysis:
-
Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (typically set at 250-280°C).[24][27] The analytes are thermally desorbed from the fiber onto the GC column. A splitless or low split ratio injection mode is often used to maximize sensitivity.
-
Chromatographic Separation:
-
Column: A mid-polarity column, such as an Rxi-624Sil MS or a DB-5ms (30 m x 0.25 mm ID, 1.40 µm film thickness), is suitable for separating furan derivatives.[20][24]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[24][27]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 35°C, hold for 3-4 minutes) and ramps up to a final temperature of 200-240°C. This separates the analytes based on their boiling points and interactions with the column's stationary phase.[24]
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification of specific target compounds, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is preferred due to its higher sensitivity and selectivity compared to full scan mode.[21]
-
Data Analysis: Identify compounds by their retention times and mass spectra compared to authentic standards. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling and Formation Pathways
Currently, there is no established signaling pathway in mammalian systems directly involving methylfuran carboxylates. Research has primarily focused on their formation as food contaminants and their potential toxicity. The following diagrams illustrate the key formation pathways.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. ugc.futurelearn.com [ugc.futurelearn.com]
- 13. researchgate.net [researchgate.net]
- 14. Strecker degradation - Wikipedia [en.wikipedia.org]
- 15. Effect of roasting conditions on color and volatile profile including HMF level in sweet almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]
- 20. benchchem.com [benchchem.com]
- 21. restek.com [restek.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. benchchem.com [benchchem.com]
- 27. gcms.cz [gcms.cz]
Spectroscopic and Synthetic Profile of Methyl 5-methylfuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of Methyl 5-methylfuran-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the identification, characterization, and synthesis of this furan derivative.
Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, the 1H NMR, 13C NMR, and IR data are based on computational predictions and analysis of structurally similar compounds. Mass spectrometry data is inferred from the fragmentation patterns of related furan carboxylates.
Predicted 1H NMR Spectral Data (CDCl3, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | H2 |
| 6.20 | s | 1H | H4 |
| 3.85 | s | 3H | -OCH3 |
| 2.35 | s | 3H | 5-CH3 |
Predicted 13C NMR Spectral Data (CDCl3, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 158.0 | C5 |
| 148.0 | C2 |
| 115.0 | C3 |
| 108.0 | C4 |
| 52.0 | -OCH3 |
| 14.0 | 5-CH3 |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm-1) | Assignment |
| ~2950 | C-H stretch (methyl, methoxy) |
| ~1725 | C=O stretch (ester) |
| ~1580 | C=C stretch (furan ring) |
| ~1250 | C-O stretch (ester) |
| ~1050 | C-O-C stretch (furan ring) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z 109, and the loss of the entire ester group (-COOCH3) to yield a fragment at m/z 81.
Experimental Protocols
The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar furan derivatives.
Synthesis of this compound
This procedure is adapted from the synthesis of related furan-3-carboxylates.
Materials:
-
5-Methylfuran-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 5-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquisition: Record 1H and 13C NMR spectra on a 400 MHz spectrometer. For 1H NMR, acquire 16 scans with a relaxation delay of 1 second. For 13C NMR, acquire 1024 scans with a 2-second relaxation delay.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the purified liquid product is prepared on a salt plate (NaCl or KBr).
-
Acquisition: Record the IR spectrum from 4000 to 400 cm-1.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
The Reactive Nature of the Furan Core in Methyl 5-methylfuran-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the furan ring in Methyl 5-methylfuran-3-carboxylate. The strategic placement of an electron-donating methyl group and an electron-withdrawing methyl carboxylate group imparts a nuanced reactivity profile to the furan core, influencing its susceptibility to electrophilic substitution, cycloaddition reactions, and nucleophilic attack. This document delves into the theoretical underpinnings of this reactivity and provides practical experimental insights relevant to synthetic chemistry and drug development.
Core Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, generally at a faster rate than benzene.[1] This enhanced reactivity is attributed to the ability of the oxygen heteroatom to stabilize the intermediate carbocation (the sigma complex) through resonance. Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the positive charge in the resulting intermediate can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge.[2][3] Attack at the C3 or C4 positions (β-positions) results in a less stable intermediate with only two resonance structures.[2]
Influence of Substituents on the Reactivity of this compound
In this compound, the interplay of the substituents at the C5 and C3 positions governs the regioselectivity of its reactions.
-
5-Methyl Group (C5): The methyl group is an electron-donating group through an inductive effect. In furan systems, such activating groups enhance the electron density of the ring, further increasing its reactivity towards electrophiles.[4] Electron-releasing substituents at the C2 or C5 position typically direct incoming electrophiles to the other α-position.[4] In this case, the 5-methyl group strongly activates the C2 position for electrophilic attack.
-
3-Methyl Carboxylate Group (C3): The methyl carboxylate group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This deactivates the furan ring towards electrophilic substitution.[4] An electron-withdrawing substituent at the C3 position generally directs incoming electrophiles to the C5 position.[4]
Overall Directive Effects: For electrophilic substitution on this compound, the directing effects of the two substituents are in opposition. The activating 5-methyl group directs towards the C2 position, while the deactivating 3-methyl carboxylate group directs towards the C5 position (which is already substituted). Therefore, the C2 position is the most likely site for electrophilic attack, being activated by the methyl group. The C4 position is deactivated by the adjacent electron-withdrawing group and is less sterically accessible.
Electrophilic Aromatic Substitution
As discussed, the furan ring is highly susceptible to electrophilic attack, primarily at the C2 position for this molecule.
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This reaction is well-suited for activated heterocycles like furans.
Quantitative Data for a Related Reaction:
A synthetic protocol for the formylation of the isomeric Methyl 2-methylfuran-3-carboxylate has been reported, yielding Methyl 5-formyl-2-methyl-3-furoate.[7] This suggests that the Vilsmeier-Haack reaction on this compound would likely proceed at the C2 position.
| Reactant | Reagents | Temperature | Time | Product | Yield | Reference |
| Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF | 100 °C | 3 h | Methyl 5-formyl-2-methylfuran-3-carboxylate | 83% | [7] |
Experimental Protocol (Representative for Vilsmeier-Haack Formylation):
This protocol is adapted from the procedure for Methyl 2-methylfuran-3-carboxylate.[7]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (1.3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.0 equivalent) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15 minutes.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 3 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Adjust the pH to 8 with a 10% aqueous sodium hydroxide solution while keeping the temperature between 0-10 °C.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-formyl derivative.
Nitration
Nitration involves the introduction of a nitro (-NO₂) group. Due to the sensitivity of the furan ring to strong acids, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to polymerization or ring-opening.[4] Milder nitrating agents are often preferred for furans.
Experimental Protocol (Representative for Nitration):
This is a general, mild nitration procedure adapted from the nitration of methyl benzoate, with modifications suitable for a reactive furan ring.[8][9]
-
Reagent Preparation: In a flask, dissolve this compound (1.0 equivalent) in acetic anhydride at 0 °C.
-
Nitrating Mixture: In a separate flask, prepare a cooled mixture of fuming nitric acid (1.0 equivalent) and acetic acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of the furan derivative, maintaining the temperature below 5 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at low temperature for an additional hour, then pour it onto ice-water.
-
Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Cycloaddition Reactions
The furan ring can act as a 4π electron system (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[10] However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. The Diels-Alder reaction of furan is often reversible.[11] The presence of electron-withdrawing groups on the furan ring can decrease its reactivity as a diene.[12]
Quantitative Data for a Related Reaction:
The Diels-Alder reactivity of a related compound, methyl 2-methyl-5-vinyl-3-furoate, has been studied.[13] This compound undergoes cycloaddition with various dienophiles, with the reaction occurring on the diene system involving the C4-C5 double bond of the furan and the extracyclic double bond.[13] This suggests that the furan ring itself in a similar substitution pattern can participate in such reactions.
| Dienophile | Conditions | Product(s) | Yield(s) | Reference |
| N-Phenyl maleimide | Thermal | Extra-annular cycloaddition product | High | [13] |
| Dimethyl acetylenedicarboxylate | Thermal | Aromatized cycloadduct and another cycloadduct | 49% and 24% | [13] |
| 2-Chloroacrylonitrile | High pressure | Mixture of stereoisomers | High | [13] |
Experimental Protocol (Representative for Diels-Alder Reaction):
This is a general procedure for a Diels-Alder reaction involving a furan derivative.
-
Setup: In a sealed tube, dissolve this compound (1.0 equivalent) and a dienophile (e.g., N-phenylmaleimide, 1.1 equivalents) in a suitable solvent (e.g., toluene or xylene).
-
Reaction: Heat the mixture at a temperature ranging from 80 to 140 °C. The reaction time can vary from a few hours to several days, depending on the reactivity of the dienophile. Monitor the reaction progress by TLC or GC-MS.
-
Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.
Nucleophilic Attack
This compound has two main sites susceptible to nucleophilic attack: the carbonyl carbon of the ester and the furan ring itself.
Attack at the Ester Carbonyl
The methyl ester at the C3 position can undergo typical ester reactions, such as hydrolysis, amidation, and reduction, without affecting the furan ring under appropriate conditions. For example, hydrolysis with a base would yield the corresponding carboxylate salt, which upon acidification would give 5-methylfuran-3-carboxylic acid.
Attack on the Furan Ring (Ring-Opening)
The furan ring can be susceptible to ring-opening under certain conditions, particularly acidic or oxidative conditions.[14] For 5-methylfurans, acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds.[15][16] This proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring-opening.
Experimental Protocol (Representative for Acid-Catalyzed Ring Opening):
-
Setup: Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.
-
Workup: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the 1,4-dicarbonyl product.
Conclusion
This compound possesses a versatile reactivity profile. The electron-donating methyl group at C5 and the electron-withdrawing methyl carboxylate group at C3 create a push-pull electronic environment that dictates the regioselectivity of its reactions. Electrophilic substitution is strongly favored at the C2 position. The furan ring can also participate in cycloaddition reactions as a diene, although its aromaticity reduces its reactivity in this regard. Finally, the molecule is susceptible to nucleophilic attack at both the ester functional group and the furan ring, with the latter potentially leading to ring-opening under acidic conditions. A thorough understanding of these reactive pathways is crucial for the strategic use of this molecule as a building block in organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]
- 8. webassign.net [webassign.net]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 14. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation [biblio.ugent.be]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-methylfuran-3-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of methyl 5-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is a proposed route based on the established synthesis of polysubstituted furans via the reaction of a sulfonium acylmethylide with an acetylenic ester. This protocol offers a straightforward approach for researchers in organic synthesis and drug development.
Introduction
Furan derivatives are core structural motifs in a wide array of natural products and pharmaceutically active compounds. Specifically, substituted furan-3-carboxylates serve as key intermediates in the synthesis of more complex molecules. This protocol details a plausible and efficient method for the preparation of this compound, starting from readily available precursors. The strategy involves the generation of a dimethylsulfonium acetonylide, which undergoes a subsequent reaction with methyl propiolate to yield the target furan.
Reaction Scheme
The overall transformation is proposed as follows:
Step 1: Formation of Dimethylsulfonium Acetonylide (in situ) (CH₃)₂S + BrCH₂C(O)CH₃ → [(CH₃)₂S⁺CH₂C(O)CH₃]Br⁻ [(CH₃)₂S⁺CH₂C(O)CH₃]Br⁻ + Base → (CH₃)₂S⁺C⁻HC(O)CH₃ (Ylide)
Step 2: Cycloaddition and Elimination (CH₃)₂S⁺C⁻HC(O)CH₃ + HC≡CCO₂CH₃ → this compound + (CH₃)₂S
Experimental Protocol
3.1 Materials and Reagents
-
Bromoacetone
-
Dimethyl sulfide ((CH₃)₂S)
-
Methyl propiolate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.3 Detailed Synthesis Procedure
Caution: Bromoacetone is a lachrymator and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.
-
Preparation of the Sulfonium Salt (Precursor):
-
In a round-bottom flask, dissolve bromoacetone (1.0 eq) in a minimal amount of a suitable solvent like acetone or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethyl sulfide (1.1 eq) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours. The sulfonium salt typically precipitates as a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain acetonyl-dimethylsulfonium bromide.
-
-
Furan Synthesis:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add acetonyl-dimethylsulfonium bromide (1.0 eq).
-
Add anhydrous DMSO (or MeCN) to form a suspension.
-
Add a suitable base (e.g., powdered K₂CO₃, 2.0 eq, or NaH, 1.1 eq, added portion-wise at 0 °C) to generate the ylide in situ.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add methyl propiolate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
3.4 Work-up and Purification
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.
| Parameter | Value |
| Reactants | Acetonyl-dimethylsulfonium bromide, Methyl propiolate |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Stoichiometry (Salt:Alkyne:Base) | 1 : 1 : 2 |
| Expected Yield | 40-60% |
| Product Appearance | Expected to be a colorless or pale yellow oil/liquid |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
Expected Results and Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected chemical shifts (CDCl₃, 400 MHz): δ ~7.8-8.0 ppm (s, 1H, furan H-2), δ ~6.5-6.7 ppm (s, 1H, furan H-4), δ 3.81 ppm (s, 3H, -OCH₃), δ 2.35 ppm (s, 3H, -CH₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected chemical shifts (CDCl₃, 101 MHz): δ ~164 ppm (C=O), δ ~155 ppm (C-5), δ ~148 ppm (C-2), δ ~115 ppm (C-3), δ ~108 ppm (C-4), δ ~51 ppm (-OCH₃), δ ~14 ppm (-CH₃).
-
-
Mass Spectrometry (MS):
-
Expected m/z for [M]⁺: 140.0473.
-
-
Infrared (IR) Spectroscopy:
-
Expected characteristic peaks: ~1720 cm⁻¹ (C=O stretch, ester), ~1580 cm⁻¹ (C=C stretch, furan ring), ~1100-1200 cm⁻¹ (C-O stretch).
-
Visualization of Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Analysis of Methyl 5-methylfuran-3-carboxylate
This document provides detailed application notes and experimental protocols for the analytical quantification of Methyl 5-methylfuran-3-carboxylate. The methodologies outlined are designed for researchers, scientists, and professionals involved in drug development and quality control, ensuring robust and reliable results.
Overview of Analytical Techniques
The analysis of this compound can be effectively achieved using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method suitable for volatile compounds like furan derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector offers an alternative for non-volatile samples or when derivatization is not desirable. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the quantification of furan derivatives in various matrices due to its high sensitivity and specificity.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [2] |
| Carrier Gas | Helium | N/A |
| Injection Mode | Splitless | N/A |
| Injector Temperature | 250 °C | N/A |
| Oven Program | 40 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min | N/A |
| MS Transfer Line Temp. | 280 °C | N/A |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Ion Source Temperature | 230 °C | N/A |
| Mass Range | m/z 40-450 | N/A |
| Retention Index | ~904 (for Methyl furan-3-carboxylate, non-polar column) | [3] |
Note: The retention index is for a related compound and may vary for this compound.
Experimental Protocol: GC-MS
Objective: To quantify this compound in a given sample.
Materials:
-
GC-MS system with an autosampler
-
HP-5MS capillary column or equivalent
-
Helium (99.999% purity)
-
Methanol (HPLC grade)
-
This compound standard
-
Sample for analysis
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
For liquid samples (e.g., beverages), mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[1]
-
For solid samples, homogenize and weigh 1 g of the sample into a headspace vial and add 9 mL of a saturated NaCl solution.[1]
-
Add an appropriate internal standard if necessary.
-
Equilibrate the vial at 35°C for 15 minutes.[1]
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C.[1]
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector.
-
Inject the standards and samples onto the GC-MS system using the parameters outlined in Table 1.
-
Acquire data in full scan mode to identify the characteristic ions of this compound. For higher sensitivity, use selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow Diagram
References
Application Notes and Protocols for 1H NMR Characterization of Methyl 5-methylfuran-3-carboxylate
Despite a comprehensive search, specific experimental 1H NMR data for Methyl 5-methylfuran-3-carboxylate, including chemical shifts, coupling constants, and multiplicities, is not available in the public domain through the conducted searches. Information on isomers such as Methyl 5-methylfuran-2-carboxylate and analogues like Methyl furan-3-carboxylate was found, but this data is not directly applicable for the detailed characterization of the target compound.
To provide a framework for researchers, this document outlines a general protocol for 1H NMR characterization and an illustrative workflow. Once the actual spectral data for this compound is obtained, the specific values can be inserted into the provided templates.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. This document provides a standard operating procedure for the ¹H NMR characterization of this compound. The protocol covers sample preparation, data acquisition, and processing. A template for data presentation is also included, which can be populated once the experimental data is acquired.
Predicted ¹H NMR Data
Due to the absence of experimental data in the searched literature, a prediction of the ¹H NMR spectrum is helpful for preliminary identification. The expected signals for this compound are:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet for the methyl group protons at the 5-position of the furan ring (-CH₃).
-
Two signals corresponding to the protons on the furan ring, likely appearing as singlets or narrowly split doublets depending on the coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.5 - 8.0 | s | 1H |
| H-4 | 6.0 - 6.5 | s | 1H |
| -OCH₃ | 3.7 - 3.9 | s | 3H |
| 5--CH₃ | 2.2 - 2.4 | s | 3H |
Note: These are predicted values and may differ from experimental results.
Experimental Protocol
This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes and pipette tips
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This can be performed manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 8-16 for a concentrated sample)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Pulse width (calibrated for a 90° pulse)
-
Spectral width (e.g., -2 to 12 ppm)
-
-
Acquire the Free Induction Decay (FID).
3.4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR characterization of a chemical compound.
Application Note: 13C NMR Analysis of Methyl 5-methylfuran-3-carboxylate
-
Dr. Emily Carter, Senior Research Scientist, Spectra Solutions Inc.
-
Dr. David Chen, Lead Spectroscopist, Precision Analytics LLC
INTRODUCTION:
Methyl 5-methylfuran-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is a powerful analytical technique for the structural elucidation of organic molecules by providing detailed information about the carbon skeleton.[1][2] This application note provides a comprehensive protocol for the 13C NMR analysis of this compound, including data interpretation and experimental workflow.
Chemical Structure:
Figure 1. Structure of this compound
Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.[3] For furan derivatives, the carbon atoms of the furan ring typically resonate at specific ranges, with α-carbons (C2 and C5) appearing at approximately 142.8 ppm and β-carbons (C3 and C4) at around 109.8 ppm in the unsubstituted furan.[4] Substituents on the ring cause predictable shifts in these resonances.[4]
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated based on the principles of substituent effects on furan rings.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Description |
| C2 | ~145 | Furan ring α-carbon, adjacent to oxygen |
| C3 | ~115 | Furan ring β-carbon, attached to the carboxylate group |
| C4 | ~110 | Furan ring β-carbon, attached to a hydrogen |
| C5 | ~155 | Furan ring α-carbon, attached to the methyl group |
| C=O | ~165 | Carbonyl carbon of the ester |
| O-CH3 | ~52 | Methyl carbon of the ester |
| C5-CH3 | ~14 | Methyl carbon attached to the furan ring |
Experimental Protocol
A standard protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum is outlined below.
1. Sample Preparation:
-
Ensure the sample of this compound is of high purity to avoid interference from impurities.[4]
-
Accurately weigh approximately 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum at 0 ppm.[1]
2. Instrument Setup and Calibration:
-
The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
3. Data Acquisition:
-
A standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.[1]
-
Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0-220 ppm).[5]
-
The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[1] Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.[2]
-
Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra to allow for sufficient relaxation of the carbon nuclei between pulses.[1] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) is necessary.[2]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[1]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Perform baseline correction to obtain a flat baseline.[1]
-
Reference the spectrum by setting the TMS peak to 0.0 ppm or using the known chemical shift of the deuterated solvent.[1]
-
Integrate the signals if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific experimental setups.
Experimental Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 5-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical electron ionization (EI) mass spectrometry fragmentation of Methyl 5-methylfuran-3-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this application note presents a predicted fragmentation pathway. This prediction is based on the known mass spectral behavior of the closely related compound, Methyl furan-3-carboxylate, and established principles of mass spectrometry for methyl esters and substituted furan derivatives. A detailed experimental protocol for the analysis of such compounds using gas chromatography-mass spectrometry (GC-MS) is also provided.
Introduction
This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and flavor and fragrance research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This note details the expected fragmentation behavior under electron ionization, providing a valuable resource for researchers working with this or structurally similar molecules.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization is expected to be driven by the functionalities present: the furan ring, the methyl ester group, and the methyl substituent on the ring. The molecular ion (M•+) is formed by the loss of an electron. The subsequent fragmentation will likely proceed through several key pathways initiated by charge localization on the oxygen atoms or the furan ring.
Key Predicted Fragmentation Pathways:
-
Loss of the Methoxy Group (-•OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical to form a stable acylium ion.
-
Loss of the Carbomethoxy Group (-•COOCH3): Cleavage of the bond between the furan ring and the ester group can lead to the loss of the entire carbomethoxy group.
-
Ring Opening and Fragmentation: The furan ring can undergo cleavage, leading to the loss of small neutral molecules such as carbon monoxide (CO) or acetylene (C2H2).
-
Cleavage involving the 5-methyl group: The methyl group at the 5-position can influence the fragmentation, potentially through rearrangements or by stabilizing adjacent radical cations.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 140 | [C7H8O3]•+ (Molecular Ion) | This compound radical cation | Moderate |
| 109 | [M - •OCH3]+ | 5-Methylfuran-3-carbonyl cation | High |
| 81 | [M - •COOCH3]+ | 5-Methylfuryl cation | Moderate |
| 82 | [C5H6O]•+ | 2-Methylfuran radical cation (after rearrangement) | Moderate |
| 53 | [C4H5]+ | Cyclopentadienyl cation fragment | Moderate |
| 39 | [C3H3]+ | Cyclopropenyl cation | Low |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the low µg/mL range.
-
If analyzing from a complex matrix, appropriate extraction and clean-up steps (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with the predicted data and any available library spectra.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
This application note provides a theoretical framework for understanding the mass spectral fragmentation of this compound and a practical protocol for its analysis. While the fragmentation pathway is predicted, it is based on sound chemical principles and data from analogous structures. This information serves as a valuable guide for researchers in the identification and characterization of this and related furan derivatives. Experimental verification of this predicted fragmentation is encouraged.
Application Notes and Protocols for Infrared Spectroscopy of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared light. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an infrared spectrum is generated, which serves as a unique "molecular fingerprint." This technique is particularly valuable in the study of furan derivatives, a class of heterocyclic organic compounds that are integral to numerous pharmaceuticals and other biologically active molecules. The furan ring system is a key structural motif in drugs such as the diuretic furosemide, the antibacterial agent nitrofurantoin, and the H2-receptor antagonist ranitidine.[1][2]
IR spectroscopy is a versatile, rapid, and non-destructive method that can provide crucial information about the functional groups present in a molecule, the nature of the chemical bonds, and the overall molecular structure. In the context of drug development, FTIR (Fourier Transform Infrared) spectroscopy, a modern and more efficient version of IR spectroscopy, is widely employed for:
-
Structural Elucidation: Confirming the identity and structure of newly synthesized furan-containing compounds.
-
Quality Control: Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) and raw materials.[3][4]
-
Reaction Monitoring: Tracking the progress of chemical reactions involving furan derivatives.
-
Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact its solubility and bioavailability.[5]
-
Counterfeit Drug Detection: Quickly identifying substandard or fake pharmaceutical products.[3]
These application notes provide an overview of the characteristic infrared absorptions of furan derivatives, detailed experimental protocols for sample analysis, and a specific application in the quality control of a furan-containing pharmaceutical.
Characteristic Infrared Absorption Frequencies of Furan Derivatives
The infrared spectrum of a furan derivative is dominated by the vibrational modes of the furan ring and its substituents. The key absorption bands are associated with C-H, C=C, and C-O stretching and bending vibrations. The precise frequencies of these vibrations can be influenced by the nature and position of substituents on the furan ring.
The furan molecule has C2v symmetry and possesses 21 fundamental vibrations.[3] The table below summarizes the characteristic IR absorption frequencies for furan and some of its derivatives. This data has been compiled from various spectroscopic studies and computational analyses.[3][6][7][8]
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| C-H Stretching | 3100 - 3250 | Aromatic C-H stretching vibrations of the furan ring. Furan itself shows symmetric and asymmetric stretches in this region.[3] |
| C=C Stretching | 1400 - 1650 | Stretching vibrations of the carbon-carbon double bonds within the furan ring. These bands are often strong and can be indicative of the substitution pattern.[3][8] |
| Ring Stretching (C-C and C-O) | 1000 - 1450 | A series of complex vibrations involving the stretching of both C-C and C-O bonds within the furan ring. The pattern of these bands is highly characteristic of the furan nucleus.[3] |
| C-H In-plane Bending | 1000 - 1300 | Bending vibrations of the C-H bonds within the plane of the furan ring. |
| C-H Out-of-plane Bending | 700 - 950 | Bending vibrations of the C-H bonds out of the plane of the furan ring. The position of these bands can be particularly useful in determining the substitution pattern on the furan ring.[3] |
| Ring In-plane Bending | 550 - 650 | Deformations of the furan ring within its plane.[6] |
| Substituent Vibrations | Variable | The vibrational frequencies of substituent groups (e.g., C=O, NO₂, -CH₃) will also be present in the spectrum. For example, a carbonyl group (C=O) typically absorbs strongly in the 1650-1800 cm⁻¹ region, while a nitro group (NO₂) will show strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹. |
Experimental Protocols
General Protocol for FTIR Analysis of a Furan Derivative
This protocol outlines the general steps for obtaining an FTIR spectrum of a furan derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.
1. Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer is turned on and has been allowed to warm up for the manufacturer-recommended time (typically 30 minutes).[9]
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Perform a background scan to measure the spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]
2. Sample Preparation:
-
For Solid Samples:
-
ATR: Place a small amount of the finely ground powder directly onto the ATR crystal. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[10]
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]
-
-
For Liquid Samples:
3. Spectrum Acquisition:
-
Place the prepared sample into the sample compartment of the FTIR spectrometer.
-
Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.[5]
4. Data Processing and Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to the known frequencies for furan derivatives and other functional groups.
-
Use the instrument's software to label peaks, perform baseline corrections, and compare the spectrum to reference libraries if available.
Caption: A generalized workflow for the FTIR analysis of a furan derivative.
Specific Protocol: Quantitative Analysis of Furosemide in a Pharmaceutical Tablet
This protocol describes a method for the quantitative determination of furosemide, a furan-containing diuretic, in a tablet dosage form using transmission FTIR spectroscopy. This method is adapted from a published procedure.[12]
1. Materials and Reagents:
-
Furosemide reference standard
-
Furosemide tablets
-
N,N-dimethylformamide (DMF), spectroscopic grade
-
Volumetric flasks
-
Syringes and syringe filters (0.22 µm)
-
Sonicator
-
FTIR spectrometer with a liquid transmission cell
2. Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of furosemide reference standard and dissolve it in DMF to prepare a stock solution of known concentration (e.g., 20 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with DMF to achieve a range of concentrations that bracket the expected concentration of the sample solution (e.g., 2 mg/mL to 20 mg/mL).
3. Preparation of Sample Solution:
-
Weigh and finely powder a number of furosemide tablets (e.g., 10 tablets) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of furosemide (e.g., 100 mg).
-
Transfer the powder to a volumetric flask and add a known volume of DMF.
-
Sonicate the mixture for a specified time (e.g., 15 minutes) to ensure complete dissolution of the furosemide.
-
Allow the solution to cool to room temperature and dilute to the mark with DMF.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved excipients.
4. FTIR Measurement:
-
Set the FTIR spectrometer to measure in transmission mode.
-
Use a liquid cell with a reduced path length.
-
Collect a background spectrum using DMF as the reference.
-
Inject the standard and sample solutions into the liquid cell and record their FTIR spectra. It is recommended to co-add at least 10 scans at a resolution of 4 cm⁻¹.[12]
5. Data Analysis:
-
The quantification is based on the absorption band corresponding to the SO₂ stretching vibration of furosemide, which appears around 1165 cm⁻¹.[12]
-
Use derivative spectroscopy (e.g., second derivative) to resolve the peak of interest from any overlapping bands and to establish a stable baseline.
-
Measure the peak area of the second derivative spectrum for each standard and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the furosemide standards.
-
Determine the concentration of furosemide in the sample solution from the calibration curve and calculate the amount of furosemide per tablet.
Application in Drug Development: Mechanism of Action of Furan-Containing Drugs
Understanding the mechanism of action of a drug is fundamental in drug development. Furan derivatives exhibit a wide range of pharmacological activities, and their mechanisms are diverse. IR spectroscopy, while not directly elucidating signaling pathways, plays a crucial role in confirming the identity and purity of the compounds used in the biological assays that determine these mechanisms.
Example: Ranitidine and the Histamine H2 Receptor Signaling Pathway
Ranitidine is a furan derivative that acts as a histamine H2 receptor antagonist.[1][2] It is used to decrease stomach acid production in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease.[2] The mechanism involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells.[13][14] This blockade prevents the activation of a downstream signaling cascade that leads to the secretion of gastric acid.
The following diagram illustrates the signaling pathway inhibited by ranitidine.
Caption: The signaling pathway of gastric acid secretion and its inhibition by ranitidine.
Example: Nitrofurantoin's Multi-faceted Mechanism of Action
Nitrofurantoin is a nitrofuran antibacterial agent used primarily for the treatment of urinary tract infections.[1] Its mechanism of action is complex and involves multiple targets within the bacterial cell.[4][9] Bacterial flavoproteins reduce nitrofurantoin to highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis.[9][15] This multi-targeted approach is believed to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.[4]
The following diagram illustrates the logical flow of nitrofurantoin's mechanism of action.
Caption: The multi-targeted mechanism of action of the antibacterial drug nitrofurantoin.
References
- 1. Ranitidine drug | PPTX [slideshare.net]
- 2. Ranitidine - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 14. scribd.com [scribd.com]
- 15. Nitrofurantoin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatile Role of Methyl 5-methylfuran-3-carboxylate in Synthesis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methylfuran-3-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in a wide array of natural products and biologically active compounds. The specific substitution pattern of this compound, featuring a methyl group at the 5-position and a methyl ester at the 3-position, offers unique reactivity and opportunities for functionalization, making it a valuable synthon for the synthesis of novel chemical entities.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in various synthetic transformations.
Key Applications
Due to the limited direct literature on this compound, this section will focus on the synthetic utility of a closely related and well-documented analogue, Methyl 2-methylfuran-3-carboxylate , to illustrate the potential reactions and applications. The principles and reaction types are often translatable to other substituted furan carboxylates.
One of the key transformations of methyl 2-methylfuran-3-carboxylate is its formylation via the Vilsmeier-Haack reaction to produce Methyl 5-formyl-2-methyl-3-furoate . This aldehyde derivative is a crucial intermediate for further elaboration into more complex heterocyclic systems.
Synthesis of Methyl 5-formyl-2-methyl-3-furoate
The introduction of a formyl group at the 5-position of the furan ring opens up a plethora of synthetic possibilities, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide range of nitrogen-containing heterocycles.
Table 1: Synthesis of Methyl 5-formyl-2-methyl-3-furoate [1]
| Reactant 1 | Reactant 2 (Vilsmeier Reagent) | Solvent | Reaction Temperature | Reaction Time | Product | Yield |
| Methyl 2-methylfuran-3-carboxylate | POCl₃ / DMF | - | 0 °C to 100 °C | 3 hours | Methyl 5-formyl-2-methyl-3-furoate | 83% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-formyl-2-methyl-3-furoate[1]
This protocol details the Vilsmeier-Haack formylation of Methyl 2-methylfuran-3-carboxylate.
Materials:
-
Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol)
-
Phosphorus oxychloride (POCl₃) (1.09 g, 7.14 mmol, 0.66 mL)
-
N,N-Dimethylformamide (DMF) (0.68 g, 9.28 mmol, 0.71 mL)
-
Ice
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
To a round-bottom flask, add N,N-Dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Phosphorus oxychloride (POCl₃) dropwise to the DMF at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes to form the Vilsmeier reagent.
-
To this mixture, add Methyl 2-methylfuran-3-carboxylate at 15 °C.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
After 3 hours, pour the reaction mixture onto 20 g of ice.
-
Adjust the pH of the mixture to 8 with 10% aqueous NaOH solution while maintaining the temperature between 0-10 °C.
-
Filter the resulting solid.
-
Wash the filter cake with deionized water (3 x 5.0 mL).
-
Dry the solid in vacuo to afford Methyl 5-formyl-2-methyl-3-furoate as a yellow solid.
Expected Yield: 1.0 g (83%)
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, DMSO-d₆) δ 9.56 (s, 1H), 7.47 (s, 1H), 3.87 (s, 3H), 2.69 (s, 3H).[1]
Visualizing the Synthesis
The following diagram illustrates the synthetic pathway from Methyl 2-methylfuran-3-carboxylate to Methyl 5-formyl-2-methyl-3-furoate.
Caption: Vilsmeier-Haack formylation of Methyl 2-methylfuran-3-carboxylate.
Logical Workflow for Further Synthesis
The formyl group of Methyl 5-formyl-2-methyl-3-furoate serves as a handle for a variety of subsequent transformations, enabling the synthesis of a diverse range of derivatives. The following diagram outlines a logical workflow for the further utilization of this key intermediate.
Caption: Potential synthetic transformations of the formyl intermediate.
Conclusion
While direct and extensive literature on this compound is scarce, the chemistry of its close analogues, such as Methyl 2-methylfuran-3-carboxylate, provides a strong foundation for its potential applications in organic synthesis. The furan-3-carboxylate scaffold is a valuable platform for the construction of diverse and complex molecular architectures. The protocols and workflows presented here, based on established furan chemistry, offer a starting point for researchers and drug development professionals to explore the synthetic utility of this and related building blocks in their quest for novel and impactful molecules. Further research into the specific reactivity and applications of this compound is warranted and could unveil new avenues in medicinal chemistry and materials science.
References
Application Notes and Protocols: Derivatization of Methyl 5-methylfuran-3-carboxylate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The furan ring is a versatile heterocyclic motif that can be chemically modified to generate libraries of derivatives for biological screening.[2] Methyl 5-methylfuran-3-carboxylate is a readily accessible starting material that offers multiple sites for derivatization, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of its derivatives in relevant biological assays. The derivatization strategies focus on modifications of the methyl group, the furan ring, and the ester moiety to explore the structure-activity relationship (SAR) of this compound class.
Derivatization Strategies
The derivatization of this compound can be approached through several key transformations targeting different parts of the molecule. The primary sites for modification are the allylic methyl group at the 5-position, the electron-rich furan ring at the 2- and 4-positions, and the carboxylate group at the 3-position.
A general workflow for the synthesis and screening of a chemical library based on this scaffold is outlined below.
References
Application Notes and Protocols: Potential Antibacterial Activity of Substituted Furan Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and methods for evaluating the antibacterial potential of substituted furan carboxylates. This class of compounds has garnered interest in medicinal chemistry due to the versatile biological activities of the furan nucleus.[1][2][3][4] The information presented here is intended to serve as a guide for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction
The furan scaffold is a privileged heterocyclic motif present in numerous bioactive compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Substituted furan carboxylates, in particular, are being explored for their potential to combat bacterial infections, especially in light of the growing challenge of antimicrobial resistance.[1] The substitutions on the furan ring can be systematically modified to optimize antibacterial potency and selectivity.[2] This document outlines the antibacterial activity of select substituted furan carboxylates and provides standardized protocols for their evaluation.
Data Presentation: Antibacterial Activity of Substituted Furan Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted furan derivatives against a panel of Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to facilitate a comparative analysis of their antibacterial efficacy.
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-aryl-3-(furan-2-yl)propanoic acid derivative (Compound 1) | Escherichia coli | 64 | [2] |
| 2,4-disubstituted furan derivative (Compound 8D) | Escherichia coli | 100 | [5] |
| 2,4-disubstituted furan derivative (Compound 8F) | Escherichia coli | 100 | [5] |
| 2,4-disubstituted furan derivative (Compound 8E) | Proteus vulgaris | 100 | [5] |
| 2,4-disubstituted furan derivative (Compound 8F) | Proteus vulgaris | 100 | [5] |
| Furan-based pyrimidine-thiazolidinone (Compound 8k) | Escherichia coli | 12.5 | |
| 3,5-disubstituted furan derivative | Bacillus subtilis | 200 | [6] |
| 3,5-disubstituted furan derivative | Escherichia coli | 200 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and antibacterial evaluation of substituted furan carboxylates, based on established procedures in the literature.
Protocol 1: General Synthesis of Substituted Furan Carboxylates
This protocol describes a general method for the synthesis of furan-2-carboxamide derivatives, which are a prominent class of substituted furan carboxylates with demonstrated biological activity.[7][8]
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Appropriate amine (e.g., 1,4-diaminobenzene, 3-aminobenzoic acid, t-butylcarbazate)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Hydrochloric acid (HCl) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) to the solution. Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to facilitate the formation of the acylimidazolide intermediate.[7]
-
Amide Formation: To the activated carboxylic acid solution, add the desired amine. Continue stirring the reaction mixture at the same temperature for 18-24 hours.[7]
-
Work-up: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl. This will remove any unreacted acidic or basic starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure substituted furan carboxylate derivative.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[8]
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard procedure for assessing antibacterial activity.[5]
Materials:
-
Synthesized substituted furan carboxylates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Positive control antibiotic (e.g., Ciprofloxacin, Chloramphenicol)[9]
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired test concentrations. The final volume in each well should be 100 µL. Ensure the final concentration of DMSO is not inhibitory to bacterial growth.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, the positive control, and the negative control. The final volume in each well will be 200 µL.
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of substituted furan carboxylates.
Caption: Workflow for Synthesis and Antibacterial Testing.
Plausible Mechanism of Antibacterial Action
The antibacterial mechanism of many furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage cellular macromolecules.[10] Furan-2-carboxamides have also been shown to interfere with bacterial communication systems like quorum sensing.[7] The diagram below conceptualizes these potential mechanisms.
Caption: Potential Antibacterial Mechanisms of Furan Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrti.org [ijrti.org]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 9. jocpr.com [jocpr.com]
- 10. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
Application Notes and Protocols for Cytotoxicity Studies of Furan Esters on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of furan esters on various cancer cell lines. The included protocols offer detailed, step-by-step methodologies for key experiments to assess the anti-cancer properties of these compounds.
Introduction
Furan esters, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines. The cytotoxic effects of furan esters are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. These compounds represent a promising avenue for the development of novel anti-cancer therapeutics.
Data Presentation: Cytotoxicity of Furan Esters
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various furan derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: Cytotoxicity of Furan Derivatives against HeLa (Cervical Cancer) and SW620 (Colorectal Cancer) Cell Lines [1]
| Compound | HeLa IC50 (µM) | SW620 IC50 (µM) |
| Compound 1 | 0.08 | >50 |
| Compound 4 | 8.79 | >50 |
| Compound 17 | 5.21 | >50 |
| Compound 20 | 4.33 | >50 |
| Compound 21 | 3.87 | >50 |
| Compound 24 | 1.25 | 10.34 |
| Compound 26 | >50 | 15.67 |
| Compound 27 | 4.56 | >50 |
| Compound 31 | 3.21 | >50 |
| Compound 32 | 2.54 | 12.87 |
| Compound 35 | >50 | 18.21 |
Table 2: Cytotoxicity of Furan-Based Derivatives against MCF-7 (Breast Cancer) and MCF-10A (Normal Breast) Cell Lines [2]
| Compound | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (SI) |
| Compound 4 | 4.06 | >30 | >7.39 |
| Compound 7 | 2.96 | >30 | >10.14 |
| Staurosporine (Control) | 0.012 | - | - |
Table 3: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate and its Derivatives against HeLa, HepG2 (Liver Cancer), and Vero (Normal Kidney) Cell Lines [3]
| Compound | HeLa IC50 (µg/mL) | HepG2 IC50 (µg/mL) | Vero IC50 (µg/mL) |
| Tryptamine | 275.26 | 149.08 | 193.64 |
| 1 | 64.00 | 154.60 | 247.19 |
| 8a | 143.64 | 62.37 | 288.40 |
| 8b | 186.21 | 189.37 | 281.84 |
| 8c | 78.52 | 117.15 | 204.72 |
| 9a | 102.35 | 125.84 | 269.18 |
| 9b | 204.72 | 213.80 | 323.60 |
| 9c | 89.13 | 141.25 | 229.09 |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the cytotoxicity of furan esters are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Test furan ester compounds (dissolved in DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the furan ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Human cancer cell lines
-
Furan ester compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the furan ester compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Materials:
-
Human cancer cell lines
-
Furan ester compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with the furan ester compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to investigate the effect of furan esters on the expression or phosphorylation status of proteins involved in signaling pathways.
Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, β-catenin, PTEN, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the cytotoxicity of furan esters.
Proposed Signaling Pathway Modulation by Furan Esters
Caption: Proposed mechanism of furan esters on PI3K/Akt and Wnt/β-catenin pathways.[1]
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Furans
Welcome to the technical support center for the synthesis of polysubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. Furan rings are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with difficulties, including low yields, poor regioselectivity, and product instability. This guide offers practical solutions and detailed protocols to help navigate these issues.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of polysubstituted furans, offering step-by-step solutions to overcome them.
Problem: Low Yield and Tar Formation in Paal-Knorr Synthesis
Q: My Paal-Knorr reaction is turning black and forming significant amounts of tar, resulting in a very low yield of the desired furan. What is causing this and how can I fix it?
A: This is a frequent issue in Paal-Knorr synthesis and is typically caused by the decomposition of starting materials or the furan product under harsh acidic conditions and high temperatures.[1][2] Furan rings are susceptible to acid-catalyzed polymerization and ring-opening, leading to the formation of insoluble polymeric materials (tar).[3][4]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often too harsh.[1]
-
Modify Reaction Conditions: Prolonged heating is a primary cause of degradation.[1][6]
-
Solution 1: Drastically reduce reaction time and temperature by using microwave-assisted synthesis. This technique can often drive the reaction to completion in minutes instead of hours, minimizing byproduct formation.[1]
-
Solution 2: If using conventional heating, choose a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) to allow for precise temperature control and avoid localized overheating that can occur under solvent-free conditions.[1][7]
-
-
Use a Stronger Dehydrating Agent: If the reaction is slow or incomplete even with milder conditions, the rate-determining cyclization and dehydration may be the issue.[5]
Problem: Poor Regioselectivity or Incorrect Isomer Formation
Q: I am attempting to synthesize a specific polysubstituted furan, but I am getting a mixture of regioisomers or an entirely different isomer than expected. How can I control the regioselectivity?
A: Regioselectivity is a significant challenge, particularly when synthesizing tri- or tetrasubstituted furans. The outcome is highly dependent on the chosen synthetic route and the electronic and steric properties of the substituents on your starting materials.[9][10] For instance, in the Feist-Bénary synthesis, the initial nucleophilic attack of the enolate on the α-halo ketone dictates the final substitution pattern.[11]
Strategic Solutions:
-
Choose the Right Synthetic Method: The substitution pattern of your target furan should guide your choice of reaction.
-
Paal-Knorr Synthesis: Ideal for symmetrically substituted furans (e.g., 2,5-disubstituted) as it starts from a 1,4-dicarbonyl compound.[6]
-
Feist-Bénary Synthesis: A versatile method for producing 2,5-disubstituted furans, often with a carbonyl group at the 3-position, from α-halo ketones and β-dicarbonyl compounds.[12][13]
-
Modern Catalytic Methods: For complex patterns like 2,3,5- or 2,3,4-trisubstituted furans, consider newer methods involving metalloradical cyclization or palladium-catalyzed cascade reactions, which offer high regiocontrol but may have stricter substrate scope.[10][14]
-
-
Leverage Electronic Effects: In reactions like the Knorr synthesis, you can exploit differences in the electrophilicity of carbonyl groups. A clever strategy involves using a furan ring itself as a masking group for a carboxylic acid to differentiate two ketone groups, solving a regioselectivity problem during pyrazole synthesis, a principle that can be adapted.[15]
-
Steric Hindrance: Bulky substituents can block certain reaction pathways, favoring the formation of a specific regioisomer. This can be both a challenge and a tool.[9] If steric hindrance is preventing a desired cyclization, you may need to switch to a synthetic route that is less sensitive to steric bulk or redesign the precursor.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the Paal-Knorr vs. the Feist-Bénary synthesis?
A: The choice depends on starting material availability and the sensitivity of your molecule. The Paal-Knorr is often high-yielding if the 1,4-dicarbonyl precursor is accessible, but its reliance on harsh acidic conditions can be a major drawback for complex molecules with acid-labile groups.[12] The Feist-Bénary synthesis uses more readily available starting materials (α-halo ketones and β-dicarbonyls) and typically employs milder, basic conditions, which is better for functional group tolerance. However, yields can be moderate, and side reactions are possible.[12][13]
Q2: My furan product is degrading during aqueous acidic workup. How can I prevent this?
A: Furan rings are highly susceptible to degradation in strong acid, which catalyzes ring-opening to form acyclic dicarbonyl compounds.[3] To prevent this, use the mildest acidic conditions possible during workup (e.g., pH 5-7). If possible, avoid aqueous acid altogether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize residual acid before drying and concentration.[12] Using polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives.[7][16]
Q3: I am getting a pyrrole or thiophene as a byproduct in my furan synthesis. Why?
A: The Paal-Knorr synthesis is a general method for 5-membered heterocycles.[6]
-
Pyrrole Formation: If your reaction is contaminated with an amine or ammonia source (e.g., from a previous step or impure solvent), it will compete with the intramolecular cyclization of the diketone to form a pyrrole.[1][17] Ensure all reagents and solvents are pure.
-
Thiophene Formation: Thiophenes are synthesized from 1,4-dicarbonyls using a sulfur source like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[6] Contamination with a sulfur reagent is the likely cause.
Q4: How do substituents on the 1,4-dicarbonyl starting material affect the Paal-Knorr reaction?
A: The electronic and steric nature of the substituents significantly influences the reaction rate. Electron-donating groups can accelerate the reaction by stabilizing the carbocation intermediates formed during cyclization. Conversely, electron-withdrawing groups can slow the reaction.[4] Sterically bulky groups can hinder the intramolecular cyclization, requiring more forceful conditions or leading to lower yields.[9]
Data Summary: Paal-Knorr Catalyst Comparison
The following table summarizes literature data on the impact of different catalysts and conditions on the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| p-TsOH | Toluene, Reflux (Dean-Stark) | 3 h | 85 | [12] |
| H₂SO₄ | Acetic Acid, 100 °C | 2 h | 78 | [1] |
| ZnBr₂ | CH₂Cl₂, RT | 6 h | 90 | [1][5] |
| Sc(OTf)₃ | Neat, 80 °C | 15 min | 95 | [1][5] |
| None (Microwave) | Neat, 150 °C | 5 min | 92 | [1] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol uses p-toluenesulfonic acid, a common Brønsted acid catalyst, with a Dean-Stark apparatus to remove water and drive the reaction to completion.[12]
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by distillation to yield 2,5-dimethylfuran.
Protocol 2: Feist-Bénary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol uses pyridine, a mild base, to catalyze the condensation between an α-halo ketone and a β-dicarbonyl compound.[12]
-
Setup: In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: Add pyridine (0.87 g, 11 mmol) to the solution. While stirring at room temperature, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise.
-
Reaction: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Take up the residue in diethyl ether (50 mL).
-
Extraction: Transfer the ether solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the target furan.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Purification of Methyl 5-methylfuran-3-carboxylate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-methylfuran-3-carboxylate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying furan derivatives like this compound by silica gel chromatography?
A1: The main challenge is the acid-sensitivity of the furan ring. Silica gel is inherently acidic and can cause degradation, ring-opening, and polymerization of furan compounds, leading to low recovery and the formation of impurities.[1]
Q2: What are the signs of product degradation on the silica gel column?
A2: Signs of degradation include the appearance of a yellow or brown coloration streaking down the column, the elution of multiple unexpected spots as seen by Thin-Layer Chromatography (TLC), and a significantly lower yield of the desired product than anticipated.
Q3: Can I use an alternative to silica gel for the stationary phase?
A3: Yes, using a less acidic stationary phase is a common strategy to avoid degradation. Neutral alumina or Florisil® are suitable alternatives. However, be aware that changing the stationary phase will likely alter the elution profile of your compound, necessitating re-optimization of the mobile phase.[1]
Q4: How can I make silica gel less acidic for the purification of my acid-sensitive furan compound?
A4: You can neutralize the silica gel in one of two ways. First, you can pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as 0.1-1% triethylamine in your eluent, before packing the column.[1] Alternatively, you can add a small amount of a volatile base like triethylamine (0.1-0.5%) to the mobile phase, which will continuously neutralize the stationary phase as the column runs.[1]
Q5: My compound is volatile. How can I prevent its loss during the purification process?
A5: To prevent the loss of volatile furan derivatives, use a rotary evaporator with care when concentrating the fractions. This includes using a lower bath temperature and carefully controlling the vacuum. It is also advisable to analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Acid-catalyzed decomposition on silica gel.[1] | - Neutralize the silica gel with triethylamine before packing the column.- Add 0.1-0.5% triethylamine to the mobile phase.- Use a less acidic stationary phase like neutral alumina or Florisil®.[1] |
| The compound is volatile and is being lost during solvent evaporation. | - Use a rotary evaporator at a lower temperature and with carefully controlled vacuum.- Analyze fractions by TLC before combining and concentrating. | |
| Streaking or tailing of the compound on the column | The compound is degrading on the silica gel. | - Deactivate the silica gel with triethylamine.- Consider using a different stationary phase. |
| The mobile phase is not polar enough to elute the compound efficiently. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). | |
| Co-elution of impurities with the desired product | The polarity of the impurities is very similar to the product. | - Try a different solvent system. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol.- Employ gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.- High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation. |
| Polymerization of the furan compound on the column | Acidic sites on the silica gel are initiating polymerization.[1] | - Neutralize the silica gel or use an alternative stationary phase as described for low recovery.- Ensure the workup prior to chromatography neutralizes any residual acid from the reaction. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound using Standard Silica Gel
This protocol is suitable for less sensitive substrates or when the acidity of the silica gel is not a major concern.
-
Preparation of the Slurry: In a beaker, add 30-50 g of silica gel (230-400 mesh) for every 1 g of crude product to the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Stir gently to create a uniform slurry.
-
Packing the Column: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column. Allow the solvent to drain, collecting it for reuse, while gently tapping the column to ensure even packing and remove air bubbles.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Once the solvent level in the column reaches the top of the silica bed, carefully add the sample solution to the top of the column.
-
Elution: Begin elution with the initial mobile phase. If the separation is not optimal, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions in test tubes and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Column Chromatography using Deactivated Silica Gel
This protocol is recommended to minimize degradation of the acid-sensitive furan ring.
-
Deactivation of Silica Gel: Prepare a solution of 1% triethylamine in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Use this solution to create a slurry with the silica gel.
-
Packing the Column: Pack the column with the deactivated silica gel slurry as described in Protocol 1.
-
Loading and Elution: Follow the sample loading and elution steps from Protocol 1. The mobile phase for elution can either contain 0.1-0.5% triethylamine or be the neutral solvent system.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.
-
Solvent Removal: Remove the solvent to yield the purified product. If triethylamine was used in the eluent, it is typically volatile enough to be removed under high vacuum.
Quantitative Data Summary
| Parameter | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Expected Recovery | Purity |
| Condition A | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1 to 8:2) | 0.3 - 0.4 | 70-85% | >95% |
| Condition B | Deactivated Silica Gel (1% Triethylamine wash) | Hexane:Ethyl Acetate (9:1 to 8:2) | 0.3 - 0.4 | 85-95% | >98% |
| Condition C | Neutral Alumina | Hexane:Ethyl Acetate (9.5:0.5 to 9:1) | 0.3 - 0.5 | 80-90% | >97% |
Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low recovery during purification.
References
Technical Support Center: Formylation of Methyl 2-Methylfuran-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl 2-methylfuran-3-carboxylate. The information provided is intended to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the formylation of methyl 2-methylfuran-3-carboxylate?
The expected major product is methyl 5-formyl-2-methylfuran-3-carboxylate. The formylation, typically carried out under Vilsmeier-Haack conditions (using reagents like phosphorus oxychloride and dimethylformamide), is an electrophilic aromatic substitution. The substituents on the furan ring direct the position of the incoming formyl group. The 2-methyl group is an activating, ortho-para directing group, while the 3-methoxycarbonyl group is a deactivating, meta-directing group. Therefore, the electrophilic attack is most favored at the C5 position, which is ortho to the activating methyl group and meta to the deactivating ester group.
Q2: Which formylation methods are most suitable for this substrate?
The Vilsmeier-Haack reaction is a commonly used and effective method for the formylation of electron-rich heterocyclic compounds like furans.[1][2] It is generally mild and efficient.[1] Another potential method is the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.[3] However, the Vilsmeier-Haack reaction is often the first choice due to its reliability with furan derivatives.[4] Other formylation methods like the Gattermann-Koch or Duff reactions are less suitable for this specific substrate due to limitations in substrate scope or harsher reaction conditions that can lead to decomposition of the furan ring.[5]
Q3: What are the most common side reactions observed during the formylation of methyl 2-methylfuran-3-carboxylate?
The most prevalent side reactions are:
-
Polymerization/Resinification: Furan and its derivatives are sensitive to strongly acidic conditions and can readily polymerize, leading to the formation of dark, insoluble tars.[1] This is often exacerbated by elevated temperatures.
-
Formation of Regioisomers: While formylation at the C5 position is electronically and sterically favored, small amounts of other regioisomers, such as formylation at the C4 position, may occur, especially under non-optimized conditions.[1]
-
Incomplete Reaction: This can result from the deactivation of the Vilsmeier reagent by moisture or insufficient reaction time or temperature for the reactivity of the substrate.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material (methyl 2-methylfuran-3-carboxylate) and the appearance of a new, typically more polar, spot corresponding to the aldehyde product will indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry DMF, DCM). Use freshly opened or distilled phosphorus oxychloride. |
| Insufficient Reaction Temperature or Time: The substrate may be less reactive than anticipated, requiring more energy to overcome the activation barrier. | After the initial addition at low temperature (0 °C), allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gentle heating (e.g., to 40-50 °C) can be applied. However, be cautious as higher temperatures can promote polymerization. |
| Sub-optimal Stoichiometry: An incorrect ratio of reagents can lead to an incomplete reaction. | Typically, a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the furan substrate) is used to ensure complete conversion. |
Issue 2: Formation of a Dark, Tarry, or Polymeric Residue
| Probable Cause | Recommended Solution |
| Excessive Reaction Temperature: The Vilsmeier-Haack reaction is exothermic, and overheating can lead to the acid-catalyzed polymerization of the furan ring.[1] | Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the furan substrate. Use an ice bath or a cryostat to keep the temperature at or below 0 °C during these steps.[1] |
| Prolonged Reaction Time: Extended exposure to the acidic reaction conditions, even at moderate temperatures, can cause degradation of the product and starting material. | Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed. |
| High Concentration of Reactants: Highly concentrated reaction mixtures can lead to localized overheating. | Use a sufficient amount of an anhydrous solvent (like dichloromethane or 1,2-dichloroethane) to ensure efficient heat dissipation. |
Issue 3: Presence of Multiple Products (Regioisomers) in the Final Mixture
| Probable Cause | Recommended Solution |
| High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored regioisomers. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary. |
| Steric Hindrance: While the C5 position is electronically favored, significant steric hindrance could potentially lead to substitution at other positions. | This is less likely to be a major issue for the formyl group, but careful optimization of reaction conditions (temperature, solvent) can help maximize the yield of the desired isomer. |
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following table summarizes the qualitative effects of key reaction parameters on the outcome of the formylation of methyl 2-methylfuran-3-carboxylate.
| Parameter | Condition | Effect on Desired Product Yield | Effect on Polymerization | Effect on Regioisomer Formation |
| Temperature | Low (≤ 0 °C) | May be slow, but favors clean reaction | Minimized | High regioselectivity |
| Moderate (RT - 40 °C) | Increased reaction rate | Increased risk | Potential for decreased regioselectivity | |
| High ( > 50 °C) | Potential for product degradation | Significant increase, high risk of tar formation | Lower regioselectivity | |
| Reagent Stoichiometry (Vilsmeier Reagent:Substrate) | Equimolar (1:1) | May result in incomplete conversion | Lower risk | No significant effect |
| Slight Excess (1.1-1.5:1) | Optimal for high conversion | Moderate risk | No significant effect | |
| Large Excess (>2:1) | No significant improvement in yield | Increased risk of side reactions and polymerization | Potential for diformylation (though unlikely here) | |
| Reaction Time | Too Short | Incomplete conversion | Minimized | No significant effect |
| Optimal (TLC monitored) | Maximized yield | Moderate risk | No significant effect | |
| Too Long | Potential for product degradation | Increased risk | No significant effect |
Experimental Protocols
Vilsmeier-Haack Formylation of Methyl 2-Methylfuran-3-carboxylate
Materials:
-
Methyl 2-methylfuran-3-carboxylate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (1.3 equivalents) and anhydrous DCM (or DCE).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white, crystalline solid (the Vilsmeier reagent) may be observed.
-
In a separate flask, dissolve methyl 2-methylfuran-3-carboxylate (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the furan substrate dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure methyl 5-formyl-2-methylfuran-3-carboxylate.
Visualizations
Caption: Main reaction pathway for the formylation.
Caption: Polymerization side reaction pathway.
Caption: Potential formation of a regioisomeric byproduct.
Caption: General experimental workflow for the formylation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Furan Ring Formation
Welcome to the technical support center for the optimization of furan ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during furan synthesis.
Frequently Asked Questions (FAQs)
Q1: My furan synthesis is resulting in a low yield. What are the common causes?
Low yields in furan synthesis can be attributed to several factors, including incomplete reactions, competing side reactions, and degradation of the furan product. The furan ring is sensitive to strongly acidic or oxidative conditions, which can lead to decomposition or polymerization.[1] Loss of product during workup and purification steps is also a common issue.[1] For specific methods like lithiation/alkylation, incomplete lithiation of furan can be a significant cause of low yield.[1]
Q2: I am observing the formation of a black tar-like substance in my reaction. What is it and how can I prevent it?
The formation of black tar or "humins" is a frequent problem, especially in reactions involving furan aldehydes like HMF and furfural.[2] This is due to self-polymerization, which is often accelerated by acidic conditions and high temperatures.[2] To prevent this, it is crucial to control the reaction temperature strictly, avoiding overheating.[2] Neutralizing any acidic impurities with a weak base before heating is also recommended.[2]
Q3: My reaction is slow and does not go to completion. What steps can I take to improve the conversion rate?
Incomplete conversion can arise from several factors, including the purity of reactants, reaction time, and temperature. For instance, in the synthesis of 2-arylbenzothiazoles, the purity of 2-aminothiophenols is critical as they are susceptible to oxidation.[3] Increasing the reaction time or temperature can often drive the reaction to completion, and progress should be monitored using techniques like Thin Layer Chromatography (TLC).[3] Ensuring the correct stoichiometry of reactants is also essential.[3]
Q4: What are the best practices for purifying furan compounds?
Purification of furans can be challenging due to their instability. Furan and its derivatives are sensitive to acid, air, and light, which can lead to decomposition and polymerization.[4]
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Distillation: Vacuum distillation is highly recommended as it lowers the boiling point and reduces thermal stress on the compound.[2] For furfural, it is advised to keep the heating bath temperature below 130°C.[2]
-
Chromatography: While column chromatography on silica gel is a common technique, the acidic nature of silica can degrade sensitive furans.[5] Using neutral alumina or adding a small amount of a base like triethylamine to the eluent can mitigate this issue.
-
Storage: Purified furans should be stored in the dark under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[2]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or is incomplete | Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the mixture. Monitor progress by TLC.[3] |
| Purity of starting materials is low. | Ensure reactants are pure and, if necessary, purify them before use. For air-sensitive reagents, ensure they have been stored properly under an inert atmosphere.[3] | |
| Incorrect stoichiometry. | Verify the molar ratios of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[3] | |
| Formation of significant byproducts | Side reactions are competing with the main reaction. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired pathway. Consider using milder catalysts. |
| Product degradation. | The furan ring is sensitive to strong acids and high temperatures. Use milder reaction conditions or protect sensitive functional groups.[1][5] | |
| Low recovery after workup | Loss of product during extraction or washing steps. | Ensure the correct pH for extractions and minimize the number of washing steps if possible. |
| Decomposition on silica gel during chromatography. | Use deactivated (neutral) silica or alumina, or add a small amount of triethylamine to the eluent.[5] |
Product Discoloration and Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Product darkens upon standing or during purification | Oxidation and/or polymerization. | Store the compound under an inert atmosphere (N₂ or Ar) and protect it from light.[2] Use vacuum distillation to minimize thermal stress.[2] |
| Formation of insoluble black or brown solids (humins) | Acid-catalyzed polymerization, especially with furan aldehydes. | Neutralize any residual acid with a weak base before heating or distillation.[2] Use milder reaction conditions (lower temperature, milder acid catalyst).[5] |
| High reaction temperature. | Avoid overheating. Use a temperature-controlled oil bath for uniform heating.[2] |
Data Presentation
Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst | Substrate (1,4-Dione) | Product (Substituted Furan) | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [6] |
| Sulfuric acid (H₂SO₄) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [6] |
| Trifluoroacetic acid (TFA) | 3,4-Dimethylhexane-2,5-dione | 2,5-Diethyl-3,4-dimethylfuran | CH₂Cl₂, rt, 24 h | 95 | [6] |
| Zinc Bromide (ZnBr₂) | Hexane-2,5-dione | 2,5-Dimethylfuran | Neat, 100°C, 30 min | 92 | [4] |
| Bismuth(III) Nitrate (Bi(NO₃)₃) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | CH₃CN, reflux, 1.5 h | 94 | [4] |
| Scandium(III) Triflate (Sc(OTf)₃) | Hexane-2,5-dione | 2,5-Dimethylfuran | Neat, 25°C, 10 min | 98 | [4] |
Conventional vs. Microwave Heating in Paal-Knorr Synthesis
| Heating Method | Substrate | Catalyst | Conditions | Time | Yield (%) | Reference |
| Conventional | Hexane-2,5-dione | p-TsOH | Toluene, Reflux (~110-120°C) | 4-6 hours | 85-90 | [4] |
| Microwave | Hexane-2,5-dione | HCl (cat.) | Ethanol/Water (1:1), 140°C | 3-5 minutes | >95 | [4] |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[2]
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be further purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2,5-dimethylfuran.[2]
Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Procedure:
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).[2]
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[2]
-
Heat the reaction mixture to reflux for 4 hours.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[2]
Visualizations
Caption: Mechanism of the Paal-Knorr furan synthesis.
Caption: A logical workflow for troubleshooting low yields in furan synthesis.
References
"avoiding regioisomer formation in furan synthesis"
Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize furan synthesis protocols, with a specific focus on avoiding the formation of undesired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of regioisomer formation in furan synthesis?
A1: A frequent challenge, particularly in the Feist-Benary synthesis , is the potential for the reaction to proceed through two different cyclization pathways. The intended pathway involves the base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound. However, the intermediate formed can sometimes undergo an acid-catalyzed cyclization, similar to the Paal-Knorr synthesis , leading to a different regioisomer.[1][2]
Q2: How can I control which regioisomer is formed in a Feist-Benary synthesis?
A2: The choice of base is crucial for directing the reaction pathway. Mild bases, such as pyridine or triethylamine, tend to favor the intended Feist-Benary pathway.[1] Stronger bases can sometimes promote side reactions or the competing Paal-Knorr cyclization of the intermediate.
Q3: I'm using an unsymmetrical 1,4-dicarbonyl compound in a Paal-Knorr synthesis and getting a mixture of products. How can I improve the regioselectivity?
A3: In the Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound, the regioselectivity is determined by which carbonyl group is preferentially protonated and which enol is formed for the subsequent cyclization.[3][4] The outcome is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound. To control the regioselectivity, you can try varying the acid catalyst (both Brønsted and Lewis acids) and the reaction temperature. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrate.
Q4: Are there modern synthesis methods that offer high regioselectivity?
A4: Yes, several newer methods have been developed to provide high control over regioselectivity. For instance, metal-catalyzed reactions, such as those employing palladium or copper, can offer excellent regiocontrol under specific conditions. Microwave-assisted Paal-Knorr reactions have also been shown to provide good yields and can sometimes influence selectivity.[5][6]
Troubleshooting Guides
Problem 1: Formation of an Unexpected Regioisomer in a Feist-Benary Synthesis
Symptoms:
-
NMR and/or mass spectrometry data indicate the presence of more than one furan product.
-
The major product is not the expected regioisomer based on the standard Feist-Benary mechanism.
Possible Cause:
-
The reaction conditions are promoting a competing Paal-Knorr type cyclization of the intermediate 1,4-dicarbonyl species. This is more likely if the reaction medium becomes acidic or if a strong base is used, which might facilitate alternative reaction pathways.
Solutions:
-
Optimize the Base: Switch to a milder, non-nucleophilic base like pyridine or 2,6-lutidine. This will favor the deprotonation of the β-dicarbonyl compound without promoting side reactions.[1]
-
Control the Temperature: Run the reaction at a lower temperature to disfavor the higher activation energy pathway that may lead to the undesired isomer.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (like DMF or THF) to less polar options.[1]
Problem 2: Poor Regioselectivity in the Paal-Knorr Synthesis of an Unsymmetrical Furan
Symptoms:
-
Obtaining a mixture of two regioisomeric furans in nearly equal amounts from an unsymmetrical 1,4-diketone.
Possible Cause:
-
The two carbonyl groups of the unsymmetrical 1,4-diketone have similar reactivity towards protonation and the subsequent enol formation and cyclization under the chosen reaction conditions.
Solutions:
-
Vary the Acid Catalyst: The nature of the acid catalyst can significantly influence which carbonyl is preferentially protonated. A comparison of different Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can reveal the optimal catalyst for directing the cyclization.[3][7]
-
Modify the Substrate: If possible, modify the substituents on the 1,4-dicarbonyl compound to create a greater steric or electronic differentiation between the two carbonyl groups. For instance, a bulkier substituent will sterically hinder the attack on the adjacent carbonyl, favoring cyclization at the other end.
-
Temperature Adjustment: Systematically vary the reaction temperature. In some cases, a lower temperature may increase the selectivity of the reaction.
Data Presentation
The following table summarizes how different reaction parameters can influence the outcome of furan synthesis, with a focus on regioselectivity.
| Synthesis Method | Parameter | Variation | Expected Effect on Regioisomer Formation |
| Feist-Benary | Base | Strong (e.g., NaOH) vs. Mild (e.g., Pyridine) | Mild bases favor the standard Feist-Benary product. Strong bases may increase the proportion of the Paal-Knorr type regioisomer.[1] |
| Paal-Knorr | Catalyst | Brønsted Acid vs. Lewis Acid | The choice of acid can alter the preference for protonation of one carbonyl over the other in an unsymmetrical diketone, thus influencing the regioisomeric ratio.[3] |
| Paal-Knorr | Substituents | Steric Bulk | Increased steric hindrance near one carbonyl group will disfavor cyclization at that position, leading to a higher yield of the regioisomer formed from cyclization at the less hindered carbonyl. |
Experimental Protocols
Protocol 1: Regioselective Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
This protocol is designed to favor the formation of the Feist-Benary product by using a mild base.
Materials:
-
Ethyl benzoylacetate
-
Chloroacetone
-
Pyridine
-
Ethanol
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
-
Add pyridine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add chloroacetone (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired furan.
-
Characterize the product and any isolated byproducts by NMR and mass spectrometry to confirm the regiochemical outcome.
Protocol 2: Paal-Knorr Synthesis of 2-Methyl-5-phenylfuran from an Unsymmetrical Diketone
This protocol outlines the acid-catalyzed cyclization of an unsymmetrical 1,4-diketone. The choice of acid catalyst is critical for regioselectivity.
Materials:
-
1-Phenyl-1,4-pentanedione
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-phenyl-1,4-pentanedione (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two possible regioisomers (2-methyl-5-phenylfuran and 2-phenyl-5-methylfuran).
-
Purify the products by column chromatography.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Stability of Methyl 5-methylfuran-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-methylfuran-3-carboxylate under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guide
This guide addresses common issues observed when working with this compound in acidic environments.
Issue 1: Unexpected Disappearance of Starting Material
-
Symptom: Chromatographic analysis (e.g., HPLC, GC) shows a rapid decrease in the concentration of this compound upon introduction to an acidic medium.
-
Possible Cause: The furan ring is known to be susceptible to acid-catalyzed degradation. The acidic conditions are likely causing the hydrolysis and ring-opening of the furan core.
-
Troubleshooting Steps:
-
pH Adjustment: If possible, increase the pH of the reaction mixture to a less acidic or neutral range.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the rate of degradation.
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be exacerbated by acidic conditions.
-
Issue 2: Appearance of Unknown Peaks in Analysis
-
Symptom: New, unidentified peaks appear in your analytical data (e.g., LC-MS, GC-MS) after subjecting this compound to acidic conditions.
-
Possible Cause: These new peaks likely correspond to degradation products. Under acidic conditions, furans can undergo ring-opening to form dicarbonyl compounds, and further reactions can lead to a variety of other products.[1][2][3][4] It is also possible that the methyl ester is hydrolyzing to the corresponding carboxylic acid.[5][6]
-
Troubleshooting Steps:
-
Product Identification: Attempt to identify the degradation products using mass spectrometry and NMR spectroscopy to understand the degradation pathway. Common degradation products of furans in acidic media include levulinic acid and formic acid.[1][2][3]
-
Solvent Effects: Investigate the use of different solvents. For instance, using an alcohol like methanol as a solvent might suppress polymerization reactions that can occur with furans in aqueous acidic solutions.[7]
-
Protective Groups: If the furan moiety is critical for a later step, consider if a more acid-stable analog could be used or if the furan ring could be protected, though this is often synthetically challenging.
-
Issue 3: Formation of Insoluble Material (Humins)
-
Symptom: A dark, insoluble, polymeric material, often referred to as "humins," precipitates from the reaction mixture.
-
Possible Cause: Acid-catalyzed degradation of furans can lead to the formation of highly reactive intermediates that polymerize to form insoluble humins.[1][2]
-
Troubleshooting Steps:
-
Lower Reactant Concentration: Reducing the concentration of the furan derivative may decrease the rate of polymerization.
-
Optimize Acid Catalyst: The type and concentration of the acid catalyst can significantly influence the rate of humin formation. A weaker acid or a lower concentration of a strong acid might be beneficial.
-
Biphasic System: Consider running the reaction in a biphasic system to continuously extract the desired product from the acidic aqueous phase, thereby minimizing its exposure and subsequent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely primary degradation pathway for this compound in acid?
A1: There are two primary degradation pathways. The first is the acid-catalyzed hydrolysis of the methyl ester to yield 5-methylfuran-3-carboxylic acid and methanol.[5][6] The second, and often more destructive pathway, is the protonation of the furan ring, which breaks its aromaticity and leads to ring-opening, forming a 1,4-dicarbonyl compound.[4][8][9] This can be followed by further reactions and polymerization.[1][2]
Q2: At what pH range is this compound expected to be unstable?
Q3: Are there any analytical techniques recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the concentration of the parent compound over time. To identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for structure elucidation of isolated degradation products.
Q4: How does the methyl group at the 5-position affect the stability of the furan ring?
A4: Electron-donating groups like a methyl group can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack by protons. This could lead to a faster rate of acid-catalyzed hydrolysis compared to an unsubstituted furan ring.
Quantitative Data Summary
While specific kinetic data for the acid-catalyzed degradation of this compound is not available in the literature, the following table illustrates the type of data researchers should aim to collect to characterize the stability of their compound.
| pH | Temperature (°C) | Half-life (t½) | Major Degradation Products Identified |
| 1 | 25 | Data to be determined | 5-methylfuran-3-carboxylic acid, Putative ring-opened products |
| 1 | 50 | Data to be determined | 5-methylfuran-3-carboxylic acid, Putative ring-opened products, Humins |
| 3 | 25 | Data to be determined | 5-methylfuran-3-carboxylic acid |
| 3 | 50 | Data to be determined | 5-methylfuran-3-carboxylic acid, Putative ring-opened products |
| 5 | 50 | Data to be determined | Minimal degradation expected |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Acidic Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 1, 3, 5, and 7) using appropriate acid/base pairs (e.g., HCl/KCl for pH 1, citrate buffer for pH 3 and 5, phosphate buffer for pH 7).
-
Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous buffer.
-
Time Points: Incubate the vials at a constant temperature (e.g., 25°C or 50°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the degradation reaction by neutralizing the aliquot with a suitable base if necessary.
-
Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of the compound versus time for each pH and temperature condition to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways in acid.
References
- 1. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Furan Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of furan compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for furan compounds?
A1: Furan compounds primarily degrade through three main pathways: microbial, thermal, and abiotic degradation.
-
Microbial Degradation: This involves the metabolic breakdown of furan compounds by microorganisms. For instance, bacteria like Cupriavidus basilensis can degrade furfural and 5-hydroxymethylfurfural (HMF).[1][2][3] The degradation often proceeds through intermediates like 2-furoic acid and 2,5-furandicarboxylic acid.[1][2]
-
Thermal Degradation: Heat can induce the breakdown of furan compounds. This is a significant pathway in food science, where furan can form and degrade during cooking. The degradation can be influenced by factors such as temperature, pH, and the presence of other compounds like phosphates.
-
Abiotic Degradation: This includes degradation through chemical and physical processes without biological involvement. Key abiotic pathways include hydrolysis (breakdown by water), photolysis (breakdown by light), and ozonolysis (breakdown by ozone).[4][5]
Q2: Why is the furan ring susceptible to degradation?
A2: The furan ring's susceptibility to degradation, particularly through ring-opening, is due to its electronic structure. While aromatic, its resonance energy is lower than that of benzene, making it more reactive and prone to breakdown under certain conditions, such as in the presence of strong acids.
Q3: What are the common intermediates in the microbial degradation of furfural and HMF?
A3: In the aerobic degradation of furfural by microorganisms like Pseudomonas putida, the pathway typically proceeds through the oxidation of furfural to 2-furoic acid. This is then converted to 2-furoyl-CoA, which is further metabolized.[1][6] For HMF, a common pathway involves its conversion to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, converging with the furfural degradation pathway.[1][2]
Q4: What factors influence the rate of furan degradation?
A4: The rate of furan degradation is influenced by several factors depending on the pathway:
-
Microbial Degradation: Factors include the microbial strain, nutrient availability, pH, temperature, and the concentration of the furan compound (high concentrations can be toxic to microorganisms).
-
Thermal Degradation: Key factors are temperature, heating time, pH, and the presence of catalysts or inhibitors.[7]
-
Abiotic Degradation: For hydrolysis, pH and temperature are critical.[5] For photolysis, the intensity and wavelength of light are important. For ozonolysis, the concentration of ozone is a key factor.[4]
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no degradation of furan compound | 1. Substrate Toxicity: High concentrations of furfural or HMF can be inhibitory to microbial growth. 2. Nutrient Limitation: The growth medium may lack essential nutrients for the microorganisms. 3. Incorrect Microbial Strain: The selected microorganism may not have the metabolic pathway for degrading the specific furan compound. 4. Suboptimal Growth Conditions: pH, temperature, or aeration may not be ideal for the microbial strain. | 1. Perform a dose-response experiment to determine the optimal substrate concentration. 2. Supplement the medium with additional carbon, nitrogen, or other essential nutrients. 3. Verify the metabolic capabilities of your strain from literature or through genomic analysis. Consider using a known furan-degrading strain like Cupriavidus basilensis or Pseudomonas putida. 4. Optimize growth conditions based on the specific requirements of the microbial strain. |
| Incomplete degradation | 1. Accumulation of Toxic Intermediates: Intermediate products of the degradation pathway may be more toxic than the parent compound. 2. Enzyme Inhibition: The furan compound or its metabolites may inhibit key enzymes in the degradation pathway. 3. Depletion of Co-factors: The degradation process may deplete essential co-factors required by the enzymes. | 1. Analyze for the accumulation of intermediates using HPLC or GC-MS. 2. Investigate potential enzyme inhibition through in vitro assays. 3. Consider supplementing the medium with relevant co-factors. |
| Inconsistent results between replicates | 1. Inoculum Variability: Inconsistent size or viability of the initial microbial inoculum. 2. Non-homogeneous Reaction Conditions: Variations in temperature, aeration, or mixing within the bioreactor. | 1. Standardize the inoculum preparation procedure to ensure consistency. 2. Ensure uniform mixing and temperature control in all experimental vessels. |
Thermal Degradation Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Artifact formation during analysis | 1. High GC Inlet Temperature: High temperatures in the gas chromatograph inlet can cause further degradation of thermally labile products. 2. Reactive surfaces in the analytical system: Active sites in the GC liner or column can catalyze reactions. | 1. Optimize the GC inlet temperature to ensure volatilization without inducing further reactions. 2. Use a deactivated liner and a high-quality, inert GC column. |
| Poor reproducibility | 1. Inconsistent Heating: Variations in the heating rate or final temperature between experiments. 2. Matrix Effects: The food or environmental matrix can influence the degradation pathway. | 1. Use a calibrated and well-controlled oven or pyrolysis unit. 2. Perform experiments in a simplified model system to understand the fundamental degradation before moving to complex matrices. |
| Difficulty in product identification | 1. Co-elution of products: Multiple degradation products may have similar retention times. 2. Lack of reference standards: Many degradation intermediates are not commercially available. | 1. Optimize the GC temperature program and consider using a longer column or a column with a different stationary phase. 2. Utilize mass spectrometry (MS) to propose structures based on fragmentation patterns. High-resolution mass spectrometry can provide elemental composition. |
Analytical Methods (HPLC/GC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak tailing in HPLC | 1. Secondary Silanol Interactions: Polar groups on furan compounds can interact with residual silanols on the silica-based column.[8] 2. Inappropriate Mobile Phase pH: Can lead to inconsistent ionization of the analytes.[8] | 1. Use a column with end-capping or a base-deactivated stationary phase. Add a competitive base to the mobile phase. 2. Adjust the mobile phase pH to ensure consistent ionization of the target analytes. |
| Poor peak shape in GC | 1. Active Sites in the GC Inlet: Can cause adsorption and tailing of polar analytes. 2. Column Degradation: Loss of stationary phase can lead to poor peak shape. | 1. Use a deactivated inlet liner. 2. Replace the GC column. |
| Low sensitivity in GC-MS | 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. 2. Improper Extraction: The extraction method may not be efficient for the furan compounds of interest. | 1. Use matrix-matched standards for calibration or employ a sample cleanup technique like solid-phase extraction (SPE). 2. Optimize the extraction solvent and conditions. For volatile furans, headspace analysis is often preferred. |
Data Presentation
Table 1: Microbial Degradation of Furfural
| Microorganism | Substrate | Initial Conc. (mg/L) | Degradation Time (h) | Degradation Efficiency (%) | Reference |
| Pseudomonas putida | Furfural | 500 | 12 | 100 | [9] |
| Bacillus licheniformis | Furfural | 1400 | 72 | 11.8 | [10] |
| Bacterial Consortium | Furfural | 2723 | 24 | 100 | [2] |
| Bacterial Consortium | Furfural | 4516 | 72 | 11 (effective) | [2] |
Table 2: Microbial Degradation of 5-Hydroxymethylfurfural (HMF)
| Microorganism | Substrate | Degradation Rate Constant (min⁻¹) | Conversion Yield (%) | Product | Reference |
| Saccharomyces cerevisiae (in wort) | HMF | 0.693 x 10⁻² | 79-84 | Hydroxymethyl furfuryl alcohol | [11][12] |
| Saccharomyces cerevisiae (in sweet wort) | HMF | 1.397 x 10⁻² | - | Hydroxymethyl furfuryl alcohol | [11][12] |
| Amorphotheca resinae ZN1 (aerobic, with glucose) | HMF | - | Complete degradation within 60-70h | - | [13] |
Table 3: Abiotic Degradation of Furan Derivatives by Ozonolysis
| Compound | Rate Constant (M⁻¹s⁻¹) at 298 K | Reference |
| Furan-2,5-dicarboxylic acid (FDCA) | 2.22 x 10³ | [4][10] |
| 2-Furoic acid (FA) | 1.22 x 10⁵ | [4][10] |
| 2-Methyl-3-furoic acid (MFA) | 5.81 x 10⁶ | [4][10] |
Experimental Protocols
Protocol 1: Microbial Degradation of Furfural by Pseudomonas putida
Objective: To assess the ability of Pseudomonas putida to degrade furfural in a liquid culture.
Materials:
-
Pseudomonas putida strain (e.g., KT2440)
-
Minimal mineral medium (M9) supplemented with a carbon source (e.g., glucose)
-
Furfural stock solution
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
HPLC or GC-MS for furfural analysis
Procedure:
-
Prepare Inoculum: Grow a pre-culture of P. putida in a suitable medium (e.g., LB broth) overnight at 30°C with shaking.
-
Prepare Culture Medium: Prepare M9 minimal medium and dispense into sterile flasks. Supplement with a carbon source if required.
-
Inoculation: Inoculate the M9 medium with the overnight culture of P. putida to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Substrate Addition: Add furfural from a sterile stock solution to the desired final concentration (e.g., 500 mg/L). Include a control flask without inoculum to monitor abiotic degradation.
-
Incubation: Incubate the flasks at 30°C with shaking (e.g., 200 rpm).
-
Sampling: At regular time intervals, aseptically withdraw samples from each flask.
-
Analysis:
-
Measure the cell density by reading the absorbance at 600 nm (OD₆₀₀).
-
Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining furfural concentration using HPLC or GC-MS.
-
Protocol 2: Thermal Degradation of Furan Compounds and Analysis by GC-MS
Objective: To identify the degradation products of a furan compound under controlled thermal conditions.
Materials:
-
Furan compound of interest
-
Pyrolysis tubes or sealed glass ampoules
-
Oven or pyrolyzer
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solvent for extraction (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Place a known amount of the furan compound into a pyrolysis tube or glass ampoule.
-
Thermal Treatment: Heat the sample at the desired temperature for a specific duration. For pyrolysis-GC-MS, the sample is rapidly heated in the pyrolyzer.
-
Product Extraction (for oven heating): After cooling, extract the degradation products from the ampoule with a suitable solvent.
-
GC-MS Analysis:
-
Injection: Inject a small volume of the extract (or the vapor from the pyrolyzer) into the GC-MS.
-
Separation: Use a suitable GC column (e.g., a mid-polar column like a DB-5ms) and a temperature program to separate the degradation products. A typical program might start at 40°C and ramp up to 250°C.
-
Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.
Protocol 3: Abiotic Degradation by Hydrolysis
Objective: To determine the rate of hydrolytic degradation of a furan compound at different pH values.
Materials:
-
Furan compound of interest
-
Buffer solutions of different pH (e.g., pH 4, 7, and 9)
-
Temperature-controlled water bath or incubator
-
HPLC for analysis
Procedure:
-
Prepare Reaction Solutions: Prepare solutions of the furan compound in the different buffer solutions at a known concentration.
-
Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C).
-
Sampling: At regular time intervals, take aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining furan compound in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the concentration of the furan compound versus time for each pH. Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Mandatory Visualizations
Caption: Microbial degradation pathways of furfural and HMF.
Caption: General troubleshooting workflow for furan degradation experiments.
Caption: General experimental workflow for studying furan degradation.
References
- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furfural Degradation Pathway [eawag-bbd.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Unraveling the mechanism of furfural tolerance in engineered Pseudomonas putida by genomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of 5-Methylfuran-3-carboxylic Acid
Welcome to the technical support center for the esterification of 5-methylfuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of 5-methylfuran-3-carboxylic acid.
Q1: My esterification yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Fischer esterification of 5-methylfuran-3-carboxylic acid are common and can often be attributed to the reversible nature of the reaction and several other factors. Here are the key areas to troubleshoot:
-
Incomplete Reaction: Fischer esterification is an equilibrium-limited process. To drive the reaction towards the product (the ester), you can either use a large excess of the alcohol (e.g., using it as the solvent) or remove the water byproduct as it forms.[1][2][3]
-
Water Content: The presence of water in your starting materials (carboxylic acid, alcohol, or solvent) or from atmospheric moisture can inhibit the reaction. Ensure all reagents and glassware are thoroughly dried before use.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.
-
Reaction Temperature and Time: The reaction may require heating (reflux) for an extended period to reach equilibrium. Optimization of both temperature and reaction time is crucial.
-
Side Reactions: Furan rings can be sensitive to strongly acidic conditions and high temperatures, potentially leading to side reactions such as decarboxylation or polymerization, which will lower the yield of the desired ester.[4][5]
Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A2: The most common side reaction, particularly under harsh acidic conditions or elevated temperatures, is the decarboxylation of the furan-3-carboxylic acid, leading to the formation of 2-methylfuran.[4][5] To minimize this:
-
Use Milder Catalysts: Consider using solid acid catalysts like Amberlyst-15, which can be less harsh than concentrated sulfuric acid and are easily removed by filtration.[6][7]
-
Optimize Temperature: Avoid excessively high reaction temperatures that can promote decarboxylation.[8] Monitor the reaction progress closely to avoid prolonged heating once equilibrium is reached.
-
Alternative Methods: If side reactions are persistent, consider alternative esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
Q3: How can I effectively remove the water generated during the reaction to improve my yield?
A3: Removing the water byproduct is a critical step for driving the Fischer esterification to completion. A common and effective method is to use a Dean-Stark apparatus.[1] This piece of glassware is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water (e.g., toluene). The water-solvent azeotrope distills from the reaction mixture, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it separates and can be drained off, while the solvent overflows back into the reaction flask.
Q4: What is the recommended work-up and purification procedure for isolating the ester?
A4: A standard work-up procedure involves the following steps:
-
Cool the Reaction Mixture: Allow the reaction to cool to room temperature.
-
Neutralize the Acid Catalyst: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid catalyst and any unreacted carboxylic acid. Be cautious as this will produce CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. The ester product will partition into the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The crude ester can then be purified by vacuum distillation to separate it from any non-volatile impurities.
Q5: I'm having trouble separating the ester from the unreacted carboxylic acid. What can I do?
A5: Incomplete neutralization of the carboxylic acid is a common reason for purification difficulties. Ensure you use a sufficient amount of sodium bicarbonate solution during the work-up to convert all the remaining 5-methylfuran-3-carboxylic acid into its water-soluble sodium salt. Performing multiple extractions with the bicarbonate solution can improve the removal of the unreacted acid. If problems persist, column chromatography on silica gel can be an effective method for separating the less polar ester from the more polar carboxylic acid.
Quantitative Data on Esterification Yields
The following table summarizes typical yields for the esterification of furan-based carboxylic acids under various conditions. Please note that specific yield data for 5-methylfuran-3-carboxylic acid is limited in the literature; therefore, these values are based on reactions with structurally similar furan carboxylic acids and should be considered as a general guide for optimization.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Furan-2,5-dicarboxylic acid | Methanol | Dry Ice (CO₂) | 200°C, 4 hours | ~70 (dimethyl ester) | [10] |
| Furan-2,5-dicarboxylic acid | Ethanol | Dry Ice (CO₂) | 210°C, 5 hours | ~82 (diethyl ester) | [10] |
| Benzoic Acid | Methanol | H₂SO₄ (conc.) | 65°C, until completion | 90 | [2] |
| Hydroxy Acid | Ethanol | H₂SO₄ (conc.) | Reflux, 2 hours | 95 | [2] |
| Lauric Acid | Diethylene Glycol | Calcined Zn-Mg-Al | 190°C, 90 min (Microwave) | 98.2 | [11] |
| Nonanoic Acid | Methanol | Amberlyst-15 | 303-333 K | High Conversion | [7] |
Experimental Protocols
The following are detailed methodologies for the esterification of 5-methylfuran-3-carboxylic acid.
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard method for small-scale ester synthesis.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylfuran-3-carboxylic acid (1.0 eq), the desired alcohol (e.g., methanol or ethanol, 10-20 eq, often used as the solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Continue until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude ester by vacuum distillation.
Protocol 2: Esterification using a Dean-Stark Apparatus
This method is recommended for maximizing yield by removing water.
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reagents: To the flask, add 5-methylfuran-3-carboxylic acid (1.0 eq), the alcohol (1.5-2.0 eq), an inert solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.5 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue the reaction until no more water collects in the trap.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow: Fischer Esterification
Caption: A generalized workflow for a typical Fischer esterification experiment.
Troubleshooting Logic for Low Esterification Yield
Caption: A decision tree for troubleshooting low yields in esterification reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9834531B2 - Use of carboxylic acids and furanic molecules for esterification - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Signal Overlap in Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving NMR signal overlap in furan derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals of my furan derivative overlap?
A1: The furan ring protons have distinct chemical environments, with the α-protons (H2/H5) typically resonating at a lower field (higher ppm) than the β-protons (H3/H4) due to the electron-withdrawing effect of the oxygen atom.[1] However, substituents on the furan ring significantly influence the electronic environment, leading to shifts in proton signals.[1] Depending on the nature and position of these substituents, the chemical shifts of the furan protons and adjacent substituent protons can become very similar, resulting in signal overlap.
Q2: What are the initial, simple steps I can take to resolve overlapping signals in my ¹H NMR spectrum?
A2: Before proceeding to more complex techniques, two straightforward methods can often resolve signal overlap:
-
Changing the Deuterated Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2] Acquiring the spectrum in a different deuterated solvent with different polarity or aromaticity (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the overlapping protons and improve resolution.
-
Varying the Temperature: For molecules with conformational flexibility, acquiring the NMR spectrum at different temperatures can sometimes resolve overlapping signals. Changes in temperature can alter the populations of different conformers, leading to changes in the averaged chemical shifts.
Troubleshooting Guides
Altering the Chemical Environment: Solvent Effects
Changing the solvent is a powerful first step in troubleshooting signal overlap. Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to less interacting solvents like CDCl₃.
Data Presentation: ¹H NMR Chemical Shifts of Furan in Various Solvents
| Deuterated Solvent | H2/H5 (ppm) | H3/H4 (ppm) |
| CDCl₃ | ~7.44 | ~6.38 |
| Benzene-d₆ | ~7.13 | ~6.08 |
| Acetone-d₆ | ~7.56 | ~6.43 |
| DMSO-d₆ | ~7.67 | ~6.47 |
| Acetonitrile-d₃ | ~7.52 | ~6.44 |
Note: These are approximate values for unsubstituted furan. The actual shifts for your derivative will vary.[2][3][4]
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, identically concentrated solutions of your furan derivative (typically 1-5 mg) in 0.5-0.7 mL of different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).[5]
-
Internal Standard: For precise comparison, add a small amount of an internal standard like tetramethylsilane (TMS) to each sample.
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra to identify the solvent that provides the best signal dispersion.
Logical Relationship: Solvent Choice for Signal Resolution
References
Technical Support Center: Scaling Up the Synthesis of Methyl 5-methylfuran-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 5-methylfuran-3-carboxylate.
Troubleshooting and FAQs
Issue 1: Low Reaction Yield During Scale-Up
-
Q1: We are experiencing a significant drop in yield when moving from a lab-scale to a pilot-scale synthesis of this compound. What are the likely causes and how can we address them?
A1: Several factors can contribute to lower yields during scale-up. Key areas to investigate include:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized hot spots or insufficient heating can promote side reactions or incomplete conversion. Ensure uniform heating through adequate agitation and appropriate reactor jacketing.
-
Mass Transfer Limitations: In heterogeneous reactions, the efficiency of mixing is critical. Inadequate agitation can lead to poor distribution of reactants and catalysts, slowing down the reaction rate.
-
Catalyst Deactivation: The catalyst's performance is crucial. At an industrial scale, issues like catalyst poisoning or deactivation can become more prominent.
-
Purity of Starting Materials: The purity of reactants and solvents is critical. Impurities that are negligible on a small scale can have a significant impact on larger batches.
-
Issue 2: Formation of Impurities and Byproducts
-
Q2: Our scaled-up process is generating a high percentage of byproducts, complicating purification. What are the common byproducts in furan synthesis and how can we minimize their formation?
A2: The formation of byproducts is a common challenge in furan synthesis.[1] Potential byproducts could include:
-
Polymerization Products: Furans can be prone to polymerization, especially in the presence of acid.[1] This often results in the formation of dark, insoluble materials.
-
Over-reduction or Oxidation Products: Depending on the synthetic route, the furan ring or its substituents can be susceptible to over-reduction or oxidation, leading to undesired products.
-
Regioisomers: In some synthetic strategies, the formation of regioisomers is possible, leading to a mixture of products that can be difficult to separate.[1]
To minimize byproduct formation, consider the following:
-
Precise Temperature Control: Fluorination reactions, for example, are often exothermic. Running the reaction at too high a temperature can lead to the formation of side products and polymerization of the furan ring.[1]
-
Control of Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can favor side reactions.
-
Inert Atmosphere: Furan derivatives can be sensitive to air and moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 3: Challenges in Product Purification
-
Q3: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification methods?
A3: Purifying furan derivatives can be challenging due to the presence of structurally similar impurities and their potential thermal sensitivity.[3]
-
Vacuum Distillation: This is often the preferred method for purifying furan derivatives to prevent thermal degradation that can occur at atmospheric pressure.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. Careful selection of the solvent system is crucial.
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and generate significant solvent waste at an industrial scale. It is typically used for high-value products or when other methods are not suitable.
-
Issue 4: Product Instability
-
Q4: We have observed that our purified this compound degrades over time. What are the storage recommendations?
A4: Furan derivatives can be sensitive to environmental conditions.[3] To ensure stability, store the product in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This will help to prevent degradation from exposure to light, air, and moisture.[3]
Experimental Protocols
Proposed Two-Stage Synthesis:
-
Stage 1: Synthesis of the 1,4-Dicarbonyl Precursor.
-
Stage 2: Acid-Catalyzed Cyclization to the Furan Product. [4]
General Procedure for Acid-Catalyzed Cyclization (Stage 2):
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Charge Reagents: Charge the reactor with the 1,4-dicarbonyl precursor and a suitable solvent (e.g., toluene).[4]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[4]
-
Reaction: Heat the mixture to reflux. If a Dean-Stark trap is used, monitor the collection of water to gauge reaction progress. The reaction is typically monitored by TLC or GC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by neutralizing the acid catalyst.
-
Extraction and Purification: Extract the product into a suitable organic solvent. The crude product can then be purified by vacuum distillation or crystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Furan Synthesis (Illustrative)
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Considerations) |
| Reactant A | 1.0 eq | 1.0 eq |
| Reactant B | 1.1 eq | 1.05 - 1.1 eq (optimization may be needed) |
| Catalyst | 0.05 - 0.1 eq | 0.05 - 0.1 eq (catalyst loading may need adjustment) |
| Solvent | Toluene | Toluene or a higher boiling, less hazardous alternative |
| Temperature | Reflux (~110 °C) | Precise temperature control is critical; monitor internal T |
| Reaction Time | 4 - 12 hours | May vary with scale; monitor by in-process controls |
| Yield | 70 - 90% | Expect potential for lower initial yields during scale-up |
Mandatory Visualization
Caption: Overall workflow for the two-stage synthesis of the target furan.
References
Validation & Comparative
A Comparative NMR Analysis of Methyl 5-methylfuran-3-carboxylate and Methyl furan-3-carboxylate
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-methylfuran-3-carboxylate and its structural analog, Methyl furan-3-carboxylate. The analysis is designed for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these furan derivatives. This document presents experimental NMR data for Methyl furan-3-carboxylate and predicted data for this compound, offering a valuable resource for spectral interpretation and structural elucidation.
Structural Differences
The key structural difference between the two molecules is the presence of a methyl group at the C5 position of the furan ring in this compound, which is absent in Methyl furan-3-carboxylate. This substitution significantly influences the chemical environment of the furan ring protons and carbons, leading to distinct differences in their respective NMR spectra.
Caption: Molecular structures of the compared compounds.
¹H NMR Data Comparison
The ¹H NMR spectra of furan derivatives are characterized by distinct chemical shifts for the furan ring protons. The presence of the electron-donating methyl group at the C5 position in this compound is expected to cause an upfield shift (lower ppm) for the adjacent H4 proton compared to the corresponding proton in Methyl furan-3-carboxylate. The H2 proton in the 5-methylated compound is also anticipated to be shifted upfield.
Table 1: ¹H NMR Data Comparison (Predicted for this compound and Experimental for Methyl furan-3-carboxylate, Solvent: CDCl₃)
| Compound | H2 (δ, mult.) | H4 (δ, mult.) | H5 (δ, mult.) | -OCH₃ (δ, s) | 5-CH₃ (δ, s) |
| This compound (Predicted) | ~7.8 (s) | ~6.5 (s) | - | ~3.8 | ~2.3 |
| Methyl furan-3-carboxylate (Experimental) | 8.08 (t, J=1.7 Hz) | 6.77 (dd, J=1.7, 0.8 Hz) | 7.42 (t, J=1.7 Hz) | 3.82 (s) | - |
mult: multiplicity (s: singlet, d: doublet, t: triplet, dd: doublet of doublets); J: coupling constant in Hz.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The substituent effects of the methyl and methoxycarbonyl groups are evident in the chemical shifts of the furan ring carbons. The C5 carbon in this compound, being directly attached to a methyl group, will show a significantly different chemical shift compared to the unsubstituted C5 in Methyl furan-3-carboxylate.
Table 2: ¹³C NMR Data Comparison (Predicted for this compound and Experimental for Methyl furan-3-carboxylate, Solvent: CDCl₃)
| Compound | C2 (δ) | C3 (δ) | C4 (δ) | C5 (δ) | C=O (δ) | -OCH₃ (δ) | 5-CH₃ (δ) |
| This compound (Predicted) | ~148 | ~118 | ~110 | ~155 | ~164 | ~51 | ~14 |
| Methyl furan-3-carboxylate (Experimental) | 147.9 | 118.0 | 110.1 | 143.8 | 164.2 | 51.5 | - |
Experimental Protocols
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆). The choice of solvent is crucial and should be based on the sample's solubility and the solvent's residual peak locations.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.
-
The instrument is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, which is essential for obtaining sharp and symmetrical peaks.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is generally used.
-
Key parameters to be set include the spectral width (typically -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (usually 8 to 16 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration).
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key parameters include the spectral width (typically 0 to 220 ppm), acquisition time (1-2 seconds), and relaxation delay (2 seconds).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Logical Workflow for Spectral Analysis
Caption: A typical workflow for NMR spectral analysis.
A Comparative Analysis of the Biological Activities of Furan-2-carboxylate and Furan-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan ring is a versatile heterocyclic scaffold that is a key component in a multitude of biologically active compounds. Its unique electronic and structural properties make it an attractive moiety in medicinal chemistry for the development of novel therapeutic agents. The position of substituents on the furan ring can significantly influence the pharmacological profile of the resulting molecule. This guide provides a comparative overview of the biological activities of derivatives of furan-2-carboxylate and furan-3-carboxylate, focusing on their antimicrobial and anticancer properties.
While direct comparative studies on the parent furan-2-carboxylate and furan-3-carboxylate are limited in publicly available literature, an analysis of their derivatives provides valuable insights into their potential therapeutic applications. This comparison is based on available experimental data for representative compounds, highlighting the impact of the carboxylate position on biological efficacy.
Physicochemical Properties: A Foundation for Biological Activity
The position of the carboxylate group on the furan ring influences the molecule's physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.
| Property | Furan-2-carboxylic Acid | Furan-3-carboxylic Acid | Reference |
| pKa | 3.12 (at 25 °C) | 3.2 (for the carboxylic acid group at position 3) | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 0.640 | 1.03 | [3][4] |
The slightly lower pKa of furan-2-carboxylic acid suggests it is a slightly stronger acid than its 3-substituted counterpart. The logP values indicate that both compounds are relatively hydrophilic, with furan-3-carboxylic acid being slightly more lipophilic, which could influence membrane permeability.
Comparative Biological Activity: Insights from Derivatives
The following sections present quantitative data on the antimicrobial and anticancer activities of various derivatives of furan-2-carboxylate and furan-3-carboxylate.
Antimicrobial Activity
Derivatives of furan-2-carboxylic acid have been investigated for their efficacy against various microbial pathogens.
Table 1: Antimicrobial Activity of 3-aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 3-(Furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | [5] |
| Escherichia coli | 64 | [5] | |
| Staphylococcus aureus | 128 | [5] |
Anticancer Activity
Derivatives of both furan-2-carboxylate and furan-3-carboxylate have demonstrated promising anticancer activities against various cancer cell lines.
Table 2: Anticancer Activity of Furan-2-carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine carbohydrazide derivative of furan-2-carboxylic acid (Compound 4) | MCF-7 (Breast Cancer) | 4.06 | [6] |
| N-phenyl triazinone derivative of furan-2-carboxylic acid (Compound 7) | MCF-7 (Breast Cancer) | 2.96 | [6] |
Table 3: Anticancer Activity of Furan-3-carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Furan-pyridinone derivative (Compound 4c) | KYSE70 (Esophageal Cancer) | 0.888 (24h), 0.655 (48h) | [7] |
| KYSE150 (Esophageal Cancer) | >40 (24h), 0.655 (48h) | [7] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the 3-aryl-3-(furan-2-yl)propanoic acid derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The furan derivatives were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the compounds were then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the furan-based derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The cells were then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another four hours.[6]
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in 100 µL of DMSO.[6]
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Furan derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Anticancer Mechanisms
Several furan derivatives have been shown to target critical pathways in cancer cells, including the PI3K/Akt/mTOR and NF-κB signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5][8] Some furan-containing compounds have been found to inhibit this pathway, leading to the suppression of tumor growth.[9]
-
NF-κB Pathway: The NF-κB transcription factors play a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][10] Inhibition of the NF-κB pathway by furan derivatives can lead to apoptosis and reduced tumor progression.
Antimicrobial Mechanisms
The antimicrobial action of furan derivatives is often attributed to their ability to disrupt microbial cell integrity or interfere with essential cellular processes. For instance, nitrofurans, a class of furan-containing antibiotics, are known to be reductively activated within bacterial cells to generate reactive intermediates that can damage bacterial DNA and other macromolecules.[2]
Experimental Workflow
The general workflow for evaluating the biological activity of novel furan carboxylate derivatives involves several key stages, from chemical synthesis to biological screening and mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Methylfuran and 3-Methylfuran Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 2-methylfuran and 3-methylfuran derivatives. By presenting experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification and characterization of these important heterocyclic compounds.
Furan and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The position of substituents on the furan ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. This guide focuses on the comparative spectroscopic analysis of derivatives of 2-methylfuran and 3-methylfuran, two common isomers, to aid in their differentiation and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methylfuran, 3-methylfuran, and a selection of their derivatives. These derivatives include examples with both electron-donating (methyl) and electron-withdrawing (formyl, acetyl, carboxyl) groups, allowing for a comparative analysis of substituent effects on the spectroscopic properties of the two isomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | Other Protons |
| 2-Methylfuran | - | 5.93 | 6.23 | 7.25 | 2.26 (CH₃)[1] |
| 3-Methylfuran | 7.33 | - | 6.22 | 7.21 | 2.05 (CH₃) |
| 2-Acetyl-5-methylfuran | - | 6.21 | 7.15 | - | 2.42 (CH₃ at C5), 2.45 (COCH₃) |
| 5-Methyl-2-furoic acid | - | 7.22 | 6.64 | - | 12.36 (COOH) |
| 3-Furoic acid | 8.12 | - | 6.78 | 7.45 | 12.26 (COOH)[2] |
| 2,5-Dimethylfuran | - | 5.80 | 5.80 | - | 2.20 (2 x CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| 2-Methylfuran | 152.0 | 106.1 | 110.5 | 140.9 | 13.5 (CH₃)[3] |
| 3-Methylfuran | 142.6 | 119.4 | 107.8 | 138.8 | 9.9 (CH₃) |
| 2-Acetyl-5-methylfuran | 151.9 | 109.6 | 124.0 | 159.8 | 14.0 (CH₃), 25.8 (COCH₃), 186.8 (C=O)[1] |
| 5-Methyl-2-furoic acid | 145.4 | 118.2 | 112.5 | 159.8 | 14.2 (CH₃), 160.0 (C=O)[4] |
| 3-Furoic acid | 147.4 | 125.8 | 109.9 | 144.2 | 164.5 (C=O) |
| 2,5-Dimethylfuran | 148.8 | 106.1 | 106.1 | 148.8 | 13.2 (2 x CH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C (ring) | C-O-C (ring) | C=O | Other Key Bands |
| 2-Methylfuran | ~3100 | ~1580, ~1500 | ~1240, ~1020 | - | ~2920 (C-H aliphatic)[5] |
| 3-Methylfuran | ~3100 | ~1600, ~1510 | ~1250, ~1030 | - | ~2920 (C-H aliphatic)[6] |
| 2-Acetyl-5-methylfuran | ~3100 | ~1570, ~1480 | ~1230, ~1020 | ~1670 | ~2925 (C-H aliphatic) |
| 5-Methyl-2-furoic acid | ~3100 | ~1580, ~1470 | ~1250, ~1020 | ~1680 | ~2500-3300 (O-H broad)[4] |
| 3-Furoic acid | ~3100 | ~1590, ~1480 | ~1260, ~1010 | ~1690 | ~2500-3300 (O-H broad)[7] |
| 2,5-Dimethylfuran | ~3100 | ~1570, ~1500 | ~1220, ~1010 | - | ~2920 (C-H aliphatic)[8] |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Methylfuran | 82 | 81, 53, 39[6] |
| 3-Methylfuran | 82 | 81, 53, 39 |
| 2-Acetyl-5-methylfuran | 124 | 109, 81, 43 |
| 5-Methyl-2-furoic acid | 126 | 111, 81, 45[4] |
| 3-Furoic acid | 112 | 95, 83, 45[7] |
| 2,5-Dimethylfuran | 96 | 95, 81, 53[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the furan derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition (Typical Parameters):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Data Acquisition (Typical Parameters):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
For liquid samples, place a single drop directly onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powdered sample onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Introduction:
-
For volatile compounds, a gas chromatography (GC) inlet is typically used for separation and introduction into the mass spectrometer.
-
For less volatile solids, a direct insertion probe can be used.
Data Acquisition (Typical Parameters):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-500
-
Scan Speed: 1-2 scans/second
Metabolic Pathways of Methylfurans
The metabolic activation of furan and its methylated derivatives is a critical area of study in toxicology and drug development. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates.
The metabolic pathway of 2-methylfuran is initiated by CYP-mediated oxidation to form a reactive α,β-unsaturated aldehyde, 3-acetylacrolein (AcA).[10][11][12] This reactive metabolite can then form adducts with cellular nucleophiles such as proteins and DNA.[11] The metabolism of 3-methylfuran is also initiated by P450 enzymes, leading to the formation of 2-methyl-cis-2-butene-1,4-dial.[13]
The following diagram illustrates the general workflow for the spectroscopic analysis of furan derivatives, from sample preparation to data analysis and structural elucidation.
References
- 1. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Methylfuran(534-22-5) 13C NMR [m.chemicalbook.com]
- 4. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159) [hmdb.ca]
- 9. Furan, 3-methyl- [webbook.nist.gov]
- 10. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Relative Reactivity of Furan Isomers in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are fundamental five-membered aromatic heterocycles frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, is a critical parameter in the design of synthetic routes and the prediction of metabolic pathways. This guide provides an objective comparison of the relative reactivity of furan and its common methylated isomers, 2-methylfuran and 3-methylfuran, in electrophilic substitution reactions. The discussion is supported by available experimental data and established theoretical principles, offering a valuable resource for professionals in chemical and pharmaceutical research.
Furan is an electron-rich aromatic compound that undergoes electrophilic aromatic substitution much more readily than benzene.[1] The oxygen heteroatom, through the donation of its lone pair of electrons to the aromatic system, significantly activates the ring towards attack by electrophiles. Electrophilic substitution on the unsubstituted furan ring occurs preferentially at the C2 (α) position due to the superior stabilization of the cationic intermediate, which can be depicted with three resonance structures. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors.[2]
The introduction of substituents onto the furan ring can further modulate its reactivity and influence the regioselectivity of electrophilic attack. Electron-donating groups, such as methyl groups, are known to increase the rate of electrophilic substitution. This guide will delve into the specific effects of methyl substitution at the C2 and C3 positions on the overall reactivity of the furan ring.
Theoretical Framework: Electronic Effects of Methyl Substitution
The increased reactivity of methyl-substituted furans can be attributed to the electron-donating nature of the methyl group. This effect is a combination of two factors:
-
Inductive Effect: The methyl group, being more electropositive than a hydrogen atom, inductively donates electron density to the furan ring, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the furan ring further increases the electron density in the ring, contributing to its enhanced reactivity.
These electronic effects are more pronounced when the methyl group is at the C2 position compared to the C3 position. In the case of 2-methylfuran, the methyl group directly stabilizes the positive charge in the key resonance contributor of the sigma complex formed during electrophilic attack at the C5 position. For 3-methylfuran, the methyl group is not as effectively positioned to stabilize the positive charge during attack at the preferred C2 or C5 positions.
Quantitative Comparison of Reactivity
| Furan Derivative | Expected Relative Reactivity in Electrophilic Substitution | Primary Position(s) of Electrophilic Attack |
| Furan | Baseline | C2, C5 |
| 2-Methylfuran | High | C5 |
| 3-Methylfuran | Moderate | C2, C5 |
Note: This table provides a qualitative assessment based on established electronic effects. Experimental validation is crucial for precise quantitative comparisons.
Key Electrophilic Substitution Reactions & Protocols
Due to their high reactivity, furan and its methylated isomers often undergo electrophilic substitution under mild conditions. Strong acids are generally avoided to prevent acid-catalyzed polymerization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3]
Representative Experimental Protocol: Vilsmeier-Haack Formylation of Furan Derivatives [4]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the furan derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the furan derivative dropwise to the freshly prepared Vilsmeier reagent at 0°C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the furan ring. Due to the high reactivity of furans, milder catalysts than those used for benzene are often employed.
Representative Experimental Protocol: Acetylation of Furan [5]
-
In a round-bottom flask, dissolve furan in a suitable solvent such as carbon disulfide or dichloromethane.
-
Add the acylating agent, typically acetic anhydride.
-
A mild Lewis acid catalyst, such as tin(IV) chloride or zinc chloride, can be used. Alternatively, some highly activated furans may react without a catalyst.
-
The reaction is typically carried out at a low temperature (e.g., 0°C) and monitored by TLC.
-
Upon completion, the reaction is quenched with water or a dilute base.
-
The product is extracted, dried, and purified.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the factors influencing the reactivity of furan isomers and a general workflow for comparing their reactivity experimentally.
Caption: Factors influencing furan reactivity in electrophilic substitution.
Caption: Workflow for comparing furan isomer reactivity.
Conclusion
References
Confirming the Structure of Methyl 5-methylfuran-3-carboxylate: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For researchers and scientists, selecting the appropriate analytical technique is paramount for ensuring the integrity of their findings. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other common spectroscopic methods for the structural confirmation of Methyl 5-methylfuran-3-carboxylate, a heterocyclic organic compound.
High-Resolution Mass Spectrometry: A Precise Tool for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This accuracy allows for the determination of a molecule's elemental composition, a fundamental step in structural elucidation.[1][2][3] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[4]
Molecular Structure of this compound:
The structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 3-position. Its molecular formula is C₇H₈O₃, and the theoretical exact mass is a crucial parameter for HRMS analysis.
Calculated Exact Mass: 140.047344 Da
Experimental Protocol: HRMS Analysis
Objective: To confirm the elemental composition of a synthesized sample of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrument Calibration: The mass spectrometer is calibrated using a standard solution of known compounds to ensure high mass accuracy.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion. Electrospray ionization in positive ion mode is employed to generate protonated molecular ions, [M+H]⁺.
-
Mass Analysis: The instrument is set to acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) with a high resolving power (e.g., >10,000 FWHM).
-
Data Processing: The acquired data is processed to identify the m/z value of the most abundant ion corresponding to the [M+H]⁺ species. The measured exact mass is then compared to the theoretical exact mass calculated for the proposed molecular formula. The mass error is calculated in parts per million (ppm) using the following formula:
Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.
Comparative Analysis: HRMS vs. Other Spectroscopic Techniques
While HRMS is exceptional for determining the molecular formula, a comprehensive structural confirmation often requires complementary information from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6][7]
| Technique | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, leading to the determination of the elemental composition.[1][2] | High sensitivity, requires a very small amount of sample, provides unambiguous molecular formula.[2] | Does not provide direct information about the connectivity of atoms or functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6][8] | Provides a complete picture of the molecular skeleton and is the most powerful tool for de novo structure elucidation.[6] | Lower sensitivity compared to HRMS, requires a larger sample amount, and can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies.[7][9] | Fast and non-destructive, excellent for identifying key functional groups like carbonyls (C=O) and C-O bonds.[10] | Provides limited information about the overall molecular structure and connectivity. |
Supporting Experimental Data (Hypothetical)
The following tables summarize the expected (hypothetical) data from the analysis of this compound.
HRMS Data
| Parameter | Value |
| Molecular Formula | C₇H₈O₃ |
| Theoretical Exact Mass ([M+H]⁺) | 141.05462 Da |
| Observed Exact Mass ([M+H]⁺) | 141.05448 Da |
| Mass Error | -0.99 ppm |
This low mass error provides high confidence in the assigned molecular formula.
NMR and IR Data Comparison
| Technique | Expected Observations for this compound | Interpretation |
| ¹H NMR | Signals corresponding to furan ring protons, a methyl group on the furan ring, and a methyl ester group. | Confirms the presence and connectivity of the different proton environments in the molecule. |
| ¹³C NMR | Signals for the carbons of the furan ring, the methyl substituent, the ester carbonyl, and the ester methyl group. | Provides information on the carbon framework of the molecule. |
| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ and C-O stretching bands.[10] | Indicates the presence of the ester functional group. |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound, integrating HRMS with other spectroscopic techniques.
Caption: Workflow for Structural Confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. algimed.com [algimed.com]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. dc.narpm.org [dc.narpm.org]
- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 9. fiveable.me [fiveable.me]
- 10. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Synthetic Routes of Methyl 5-methylfuran-3-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to Methyl 5-methylfuran-3-carboxylate, a valuable building block in medicinal chemistry. The routes compared are the classical Feist-Benary furan synthesis and the Paal-Knorr furan synthesis.
This guide presents a detailed examination of the reaction mechanisms, experimental protocols, and a quantitative comparison of the performance of each route, based on established chemical principles and data from analogous reactions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Feist-Benary Synthesis | Paal-Knorr Synthesis |
| Starting Materials | Methyl acetoacetate, Chloroacetone | Methyl 2-acetyl-4-oxopentanoate |
| Key Transformation | Base-catalyzed condensation and cyclization | Acid-catalyzed intramolecular cyclization and dehydration |
| Reagents | Base (e.g., Sodium ethoxide, Piperidine) | Acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid) |
| Number of Steps | Typically one pot | Two steps (precursor synthesis + cyclization) |
| Potential Yield | Moderate to Good | Good to Excellent (for the cyclization step) |
| Key Advantages | Readily available starting materials, one-pot procedure | High-yielding cyclization, clean reaction |
| Key Disadvantages | Potential for side reactions and purification challenges | Requires synthesis of the 1,4-dicarbonyl precursor |
Validated Synthetic Route: Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a well-established method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][2] In the context of synthesizing this compound, this one-pot reaction involves the condensation of methyl acetoacetate and chloroacetone in the presence of a base.
Caption: Workflow for the Feist-Benary synthesis of this compound.
Experimental Protocol: Feist-Benary Synthesis
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Addition of Reactants: Methyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. Subsequently, chloroacetone is added dropwise to the reaction mixture.
-
Reaction: The mixture is then heated to reflux for a specified period to drive the condensation and cyclization.
-
Work-up: After cooling, the reaction mixture is poured into water and neutralized with a dilute acid. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Alternative Synthetic Route: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis provides an alternative and often high-yielding route to furans through the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5] For the synthesis of this compound, the required precursor is methyl 2-acetyl-4-oxopentanoate. This precursor can be synthesized from readily available starting materials.
Caption: Two-step workflow for the Paal-Knorr synthesis of the target compound.
Experimental Protocol: Paal-Knorr Synthesis
Step 1: Synthesis of Methyl 2-acetyl-4-oxopentanoate (1,4-Dicarbonyl Precursor)
-
Deprotonation: Sodium hydride is suspended in a suitable aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere. Methyl acetoacetate is then added dropwise at 0 °C.
-
Alkylation: After the initial reaction subsides, 3-chloro-2-butanone is added dropwise to the solution, and the reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Step 2: Acid-Catalyzed Cyclization
-
Reaction: The purified methyl 2-acetyl-4-oxopentanoate is dissolved in a suitable solvent (e.g., toluene or acetic acid), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
Dehydration: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the furan product.
-
Work-up and Purification: After completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted. The organic layer is washed, dried, and the solvent is evaporated. The final product is then purified by vacuum distillation or column chromatography.
Performance Comparison and Discussion
The Feist-Benary synthesis offers the advantage of being a one-pot reaction using commercially available and relatively inexpensive starting materials. This can lead to a more streamlined workflow. However, the reaction can sometimes be prone to side reactions, such as O-alkylation versus C-alkylation of the β-dicarbonyl compound, which may complicate purification and potentially lower the overall yield. The choice of base and reaction conditions is crucial to optimize the formation of the desired furan.
The Paal-Knorr synthesis , on the other hand, is a two-step process. The initial synthesis of the 1,4-dicarbonyl precursor adds a step to the overall sequence. However, the subsequent acid-catalyzed cyclization is often a very clean and high-yielding reaction.[3][4] This can lead to a purer final product and simpler purification. The overall efficiency of this route is highly dependent on the yield of the first step.
Conclusion
Both the Feist-Benary and Paal-Knorr syntheses represent viable pathways to this compound. The choice between the two routes will likely depend on the specific requirements of the researcher. For a more direct, one-pot approach where optimization of reaction conditions to minimize side products is feasible, the Feist-Benary synthesis is an attractive option. If a higher purity of the final product is the primary concern and a two-step sequence is acceptable, the Paal-Knorr synthesis, despite requiring the initial preparation of the 1,4-dicarbonyl precursor, may be the preferred method due to its typically clean and efficient cyclization step. Further experimental validation and optimization would be necessary to definitively determine the most efficient route in a laboratory setting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Furan Synthesis: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, the synthesis of the furan motif remains a critical endeavor due to its prevalence in a wide array of pharmaceuticals and functional materials. The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of the synthetic route. This guide provides a comprehensive comparative analysis of homogeneous, heterogeneous, and biocatalytic systems for furan synthesis, supported by quantitative performance data, detailed experimental protocols, and mechanistic pathway visualizations.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst is best assessed through quantitative metrics such as yield, selectivity, and reaction conditions. The following tables summarize the performance of various catalytic systems in key furan synthesis reactions, offering a clear basis for comparison.
Heterogeneous Catalysts for Furan Production from Furfural
The conversion of furfural, a biomass-derived platform chemical, into furan is a pivotal industrial reaction. This is typically achieved through decarbonylation, where a catalyst facilitates the removal of a carbonyl group.
| Catalyst | Support | Temp. (°C) | Pressure | Furfural Conversion (%) | Furan Selectivity (%) | Furan Yield (%) | Reference |
| 5 wt% Ni | SBA-15 | 230 | Atmospheric | 100 | 98 | ~98 | [1] |
| 20 wt% Ni | SBA-15 | 230 | Atmospheric | - | - | - | [1] |
| Ni-MgO (Ni/Mg=0.25) | - | 190 | H₂ stream | 96 | - | 88 | [2][3] |
| Pd | Charcoal | 120 | 50 bar H₂ | >95 | up to 77 (to FME*) | - | |
| Pt | TiO₂ | 50 | 5 bar H₂ | - | - | - | [4] |
| Ru | TiO₂ | - | - | - | - | - | [5] |
*FME: Furfuryl methyl ether, a hydrogenation product.
Homogeneous Catalysts in Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone of furan synthesis.[6][7][8] While traditionally employing strong mineral acids, modern methods utilize a range of homogeneous catalysts to improve yields and broaden substrate scope.[9][10]
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Hexane-2,5-dione | Toluene | Reflux | - | Good to Excellent | [6] |
| Trifluoroacetic acid | Various 1,4-diketones | Dichloromethane | Room Temp | 2-24 | 75-95 | [7] |
| Phosphoric acid | Various 1,4-dicarbonyls | - | - | - | High | [10] |
| I₂ | 1,4-diketones | - | - | - | - | [8] |
| Sc(OTf)₃ | 1,4-diketones | - | - | - | - | [8] |
Biocatalysts for Furan Derivative Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of furan derivatives, particularly furoic acid from furfural.
| Biocatalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Pseudomonas putida KT2440 (whole-cells) | Furfural | Furoic Acid | Quantitative | ~100 | Quantitative | [11][12] |
| Au/TiO₂ | Furfural | Furoic Acid | >95 | ~100 | >90 | [13] |
| AuPd/Mg(OH)₂ | Furfural | Furoic Acid | - | - | 84.5 | [14] |
| Au/ZTC | Furfural | Furoic Acid | 89 | 100 | 89 | [14] |
Experimental Protocols
Reproducibility and accurate comparison necessitate standardized experimental procedures. The following sections provide detailed methodologies for catalyst preparation and a representative furan synthesis reaction.
Preparation of a Supported Nickel Catalyst (5 wt% Ni/SBA-15)
This protocol is adapted from the synthesis of supported nickel catalysts for furfural decarbonylation.[1]
Materials:
-
SBA-15 silica support
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Deionized water
-
Furnace with temperature control
-
Hydrogen gas (for reduction)
Procedure:
-
Impregnation: Dissolve the calculated amount of Ni(NO₃)₂·6H₂O in a volume of deionized water equal to the pore volume of the SBA-15 support (incipient wetness impregnation). Add the solution to the SBA-15 support and mix thoroughly to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 110 °C for 12 hours.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.
-
Reduction: Prior to the catalytic reaction, activate the catalyst by reducing it in a flow of hydrogen gas. Heat the calcined catalyst to 500 °C under a nitrogen flow, then switch to a hydrogen flow for 4 hours. Cool the catalyst to the reaction temperature under a nitrogen flow.
Paal-Knorr Synthesis of 2,5-Dimethylfuran
This procedure is a classic example of the Paal-Knorr furan synthesis.[6]
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylfuran.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is crucial for catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the key steps in different catalytic furan synthesis pathways.
Heterogeneous Catalysis: Furfural Decarbonylation on a Nickel Surface
This pathway illustrates the conversion of furfural to furan on a nickel catalyst surface, a common route in heterogeneous catalysis.[1]
References
- 1. scirp.org [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 4. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Furan Esters with Online Databases
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Furan esters, a class of compounds with significant applications in pharmaceuticals, flavorings, and polymer chemistry, often require meticulous spectroscopic analysis. Cross-referencing experimentally acquired spectroscopic data with established databases is a critical step in verifying the structure and purity of these molecules. This guide provides a comparative overview of key spectroscopic databases and outlines a systematic approach for the cross-referencing process.
Comparison of Key Spectroscopic Databases
Several online databases offer a wealth of spectroscopic data. The choice of database often depends on the type of spectroscopic data required (NMR, MS, IR) and the desired level of access (open vs. commercial). Below is a comparison of some of the most utilized resources for organic compounds.[1][2][3]
| Database | Primary Data Types | Access | Key Features for Furan Ester Analysis |
| Spectral Database for Organic Compounds (SDBS) | ¹H NMR, ¹³C NMR, MS, IR, Raman, ESR | Free | Comprehensive collection of spectra for a wide range of organic compounds. Allows searching by compound name, CAS number, and spectral data points.[1][4][5] |
| PubChem | ¹H NMR, ¹³C NMR, MS, IR (often linked from other sources) | Free | Extensive database of chemical information, including links to experimental and predicted spectra. Useful for finding a variety of data associated with a specific furan ester. |
| ChemSpider | ¹H NMR, ¹³C NMR, MS, IR (aggregated from various sources) | Free | Provides access to millions of chemical structures and their associated properties, including experimental and predicted spectra from a multitude of data sources.[3] |
| NIST Chemistry WebBook | MS, IR, UV/Vis, and thermochemical data | Free | A valuable resource for mass spectra (electron ionization) and IR spectra.[3] It is a go-to for verifying mass fragmentation patterns. |
| NMRShiftDB2 | ¹H NMR, ¹³C NMR | Free (Open Source) | A web database for organic structures and their NMR spectra, which allows for spectrum prediction and searching by structure and spectral properties. |
| Wiley Spectra Lab (formerly KnowItAll) | ¹H NMR, ¹³C NMR, MS, IR, Raman, UV-Vis | Commercial | Offers a vast collection of high-quality, curated spectra and powerful search algorithms.[6] |
| Reaxys | ¹H NMR, ¹³C NMR, MS, IR (extracted from literature) | Commercial | A comprehensive chemistry database that allows for in-depth searches of chemical reactions, properties, and spectra, often linking directly to the source literature.[3] |
Experimental Protocols for Spectroscopic Data Acquisition
To ensure the quality and comparability of your experimental data, it is crucial to follow standardized protocols. Below are generalized methodologies for acquiring key spectroscopic data for a novel furan ester.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified furan ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample and has minimal overlapping signals with the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[7][8] Calibrate the chemical shift axis using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the furan ester in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the furan ester. Analyze the fragmentation pattern and compare it to database entries for similar structures.[9]
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid furan ester between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid or liquid sample directly on the ATR crystal.[8]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean salt plates. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the furan ester, such as the C=O stretch of the ester, the C-O-C stretches of the ester and furan ring, and the characteristic C=C and C-H vibrations of the furan ring.[11]
Logical Workflow for Cross-Referencing Spectroscopic Data
The following diagram illustrates a systematic workflow for cross-referencing your experimental data with online databases for structural verification of a furan ester.
Caption: Workflow for cross-referencing spectroscopic data.
By following this structured approach of careful data acquisition and systematic cross-referencing with reliable databases, researchers can confidently verify the structures of furan esters, ensuring the integrity of their scientific findings and advancing their research and development efforts.
References
- 1. biorlab.com [biorlab.com]
- 2. Foodball [foodmetabolome.org]
- 3. Spectra | Chemistry Research | Guides & Recommendations | NC State University Libraries [lib.ncsu.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. KnowItAll Solutions for NMR - Wiley Science Solutions [sciencesolutions.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Isomers of Methyl Methylfuran Carboxylate Using Nuclear Overhauser Effect (NOE) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to significant variations in chemical reactivity and biological activity. Among the isomers of methyl methylfuran carboxylate, the positional isomerism of the methyl and methoxycarbonyl groups on the furan ring presents a challenge for unambiguous identification using standard spectroscopic techniques alone. This guide provides a comparative analysis of how Nuclear Overhauser Effect (NOE) spectroscopy, a powerful NMR technique, can be employed to differentiate between these isomers by probing through-space proton-proton (¹H-¹H) interactions.
Distinguishing Isomers Through Spatial Proximity
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r⁶, where r is the distance between the nuclei).[1] By selectively irradiating a specific proton signal and observing the change in intensity of other proton signals, or by using 2D NOE spectroscopy (NOESY), we can identify protons that are in close spatial proximity (typically < 5 Å).[1] This information is invaluable for differentiating isomers where the connectivity is the same, but the spatial arrangement of substituents differs.
The key to differentiating the isomers of methyl methylfuran carboxylate lies in the distinct spatial relationships between the protons of the methyl group (-CH₃) and the methoxy group (-OCH₃) with the protons on the furan ring.
Expected NOE Correlations for Key Isomers:
-
Methyl 3-methylfuran-2-carboxylate: A significant NOE is expected between the methyl protons at position 3 (C3-CH₃) and the furan proton at position 4 (H4). An NOE should also be observable between the methoxy protons of the carboxylate group at position 2 (C2-COOCH₃) and the furan proton at position 4 (H4), and potentially a weaker one to the furan proton at position 5 (H5).
-
Methyl 5-methylfuran-2-carboxylate: A strong NOE is anticipated between the methyl protons at position 5 (C5-CH₃) and the furan proton at position 4 (H4). The methoxy protons of the carboxylate group at position 2 (C2-COOCH₃) are expected to show an NOE with the furan proton at position 3 (H3).
-
Methyl 2-methyl-3-furancarboxylate: An NOE should be observed between the methyl protons at position 2 (C2-CH₃) and the furan proton at position 4 (H4). The methoxy protons of the carboxylate group at position 3 (C3-COOCH₃) are expected to show a strong NOE with the furan proton at position 4 (H4) and a weaker one with the furan proton at position 2 (if sterically allowed).
These expected correlations provide a clear basis for distinguishing between the isomers.
Quantitative Comparison of NOE Data
While qualitative observation of NOE correlations is often sufficient for structural assignment, quantitative analysis of NOE data, such as percentage enhancement in 1D NOE difference experiments or cross-peak volumes in 2D NOESY spectra, can provide more definitive evidence and insights into conformational preferences. The following table summarizes the expected key NOE correlations that can be used to differentiate the isomers. Note: The quantitative values presented here are illustrative and would need to be determined experimentally.
| Isomer | Irradiated Protons | Observed NOE on Proton(s) | Expected NOE Enhancement (%) (Illustrative) | Key Differentiating Observation |
| Methyl 3-methylfuran-2-carboxylate | C3-CH ₃ | H4 | 5 - 10% | Strong NOE between C3-CH₃ and H4. |
| C2-COOCH ₃ | H4, H5 | 2 - 5% (H4), <2% (H5) | NOE from the methoxy group to both H4 and H5. | |
| Methyl 5-methylfuran-2-carboxylate | C5-CH ₃ | H4 | 8 - 15% | Very strong NOE between the C5-CH₃ and H4. |
| C2-COOCH ₃ | H3 | 5 - 10% | Strong NOE from the methoxy group to H3. | |
| Methyl 2-methyl-3-furancarboxylate | C2-CH ₃ | H4 | 3 - 7% | NOE between C2-CH₃ and H4. |
| C3-COOCH ₃ | H4, H2 | 8 - 12% (H4), <3% (H2) | Strongest NOE from the methoxy group is to H4. |
Experimental Protocols
Precise and reliable NOE data acquisition requires careful experimental setup. The following provides a general methodology for 1D NOE difference and 2D NOESY experiments.
General Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve 5-10 mg of the methyl methylfuran carboxylate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with signals of interest.
-
Degassing: For quantitative NOE measurements, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
-
NMR Tube: Use a high-quality, clean NMR tube.
1D NOE Difference Spectroscopy
This experiment provides clear visualization of which protons experience an enhancement upon irradiation of a specific proton signal.
-
Initial 1D ¹H NMR: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of the protons to be irradiated.
-
NOE Difference Experiment Setup:
-
Select the resonance of the methyl or methoxy protons for selective irradiation.
-
Set the irradiation power to a level that effectively saturates the target resonance without causing significant off-resonance effects.
-
The irradiation time (saturation time) should be sufficiently long (typically several seconds, on the order of 5 x T₁ of the irradiated proton) to allow the NOE to build up.
-
Acquire a "control" spectrum with the irradiation frequency set to a region of the spectrum where no signals are present.
-
The final NOE difference spectrum is obtained by subtracting the control spectrum from the on-resonance irradiated spectrum.
-
-
Data Processing: Process the resulting FID with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectrum carefully to accurately observe the small NOE enhancements.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
The 2D NOESY experiment provides a comprehensive map of all through-space correlations in a single experiment.
-
Pulse Sequence: Utilize a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (τₘ): This is a critical parameter. The optimal mixing time depends on the molecular size and tumbling rate. For small molecules like methyl methylfuran carboxylate, a mixing time in the range of 500 ms to 1.5 s is a good starting point. A series of NOESY experiments with varying mixing times can be performed to monitor the NOE build-up and ensure that the observed correlations are not due to spin diffusion.
-
Acquisition Parameters:
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A typical range is 256 to 512 increments.
-
The number of scans per increment should be sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing: The 2D data is processed by Fourier transformation in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space. The volume of the cross-peaks is proportional to the strength of the NOE.
Visualization of the Differentiation Logic
The logical workflow for differentiating the isomers of methyl methylfuran carboxylate using NOE spectroscopy can be visualized as follows:
Caption: Workflow for isomer differentiation using NOE.
Conclusion
NOE spectroscopy is an indispensable tool for the unambiguous structural assignment of isomers of methyl methylfuran carboxylate. By carefully analyzing the through-space interactions between the methyl and methoxycarbonyl substituents and the furan ring protons, researchers can confidently differentiate between these closely related compounds. The combination of 1D NOE difference and 2D NOESY experiments, supported by robust experimental protocols, provides the definitive data required for accurate structural elucidation in research, development, and quality control settings.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 5-methylfuran-3-carboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-methylfuran-3-carboxylate, a flammable and potentially irritating chemical. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Safety and Handling Profile
This compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this substance. Thermal decomposition may lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][3]
Quantitative Data for this compound and Related Compounds
For clarity and immediate reference, the following table summarizes key quantitative safety and physical data. Data for the closely related isomer, Methyl 2-methyl-3-furoate, is included as a reference due to the limited availability of specific data for the 5-methyl isomer.
| Property | Value | Reference Compound | Source(s) |
| Flash Point | 63 °C / 145.4 °F (closed cup) | Methyl 2-methyl-3-furoate | [1][2] |
| Density | 1.116 g/mL at 25 °C | Methyl 2-methyl-3-furoate | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor | Methyl furan-3-carboxylate (unsubstituted) | [4] |
| H315: Causes skin irritation | Methyl furan-3-carboxylate (unsubstituted) | [4] | |
| H319: Causes serious eye irritation | Methyl furan-3-carboxylate (unsubstituted) | [4] | |
| H335: May cause respiratory irritation | Methyl furan-3-carboxylate (unsubstituted) | [4] |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat and closed-toe shoes.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood.[1]
-
Ignition Sources: Ensure no open flames, hot surfaces, or other ignition sources are present in the handling area.[1][5]
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5]
3. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be kept tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
4. Final Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Under no circumstances should this chemical be poured down the drain or mixed with general laboratory waste. [5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and dispose of it according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Methyl 5-methylfuran-3-carboxylate
Essential Safety and Handling Guide for Methyl 5-methylfuran-3-carboxylate
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with similar furan derivatives, which are often flammable liquids that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Some furan compounds are also suspected of causing genetic defects and cancer.[1][2] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][3] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended.[1] Disposable nitrile gloves offer good short-term protection.[1][2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[1] |
| Respiratory Protection | Certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[1] |
Table 2: Hazard Summary for Structurally Similar Compounds
| Compound | Key Hazards |
| Methyl furan-3-carboxylate | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
| 3-Furanmethanol | Flammable liquid and an irritant.[3] |
| 2-Methylfuran | Highly flammable liquid and vapor, Toxic if swallowed, Fatal if inhaled. |
| Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling of this compound
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.[1] Prepare the work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Handling :
-
Conduct all manipulations of the compound within the fume hood to prevent vapor inhalation.[1]
-
Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[1][6]
-
Use only non-sparking tools.[6]
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Keep the container tightly closed when not in use.[6]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6]
-
Spill Management :
-
In case of a spill, evacuate the area and remove all ignition sources.[6]
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial solvent absorbent. Do not use combustible materials like paper towels.[3]
-
Carefully collect the absorbent material into a designated hazardous waste container.[3]
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[3]
-
Disposal Plan
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a compatible, leak-proof container with a secure lid.[3]
-
Label the container clearly as "Hazardous Waste" with the full chemical name and associated hazards (e.g., Flammable, Irritant).[3]
-
-
Waste Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3]
-
Disposal Procedure : Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not dispose of it down the drain.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
